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  • Product: 1H-Tetrazole-1-ethanol
  • CAS: 15284-25-0

Core Science & Biosynthesis

Foundational

Molecular Architecture & Pharmacophore Relevance

Topic: 1-(2-Hydroxyethyl)-1H-tetrazole: Scaffold Architecture, Synthesis, and Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Hydroxyethyl)-1H-tetrazole: Scaffold Architecture, Synthesis, and Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads

The 1-(2-Hydroxyethyl)-1H-tetrazole moiety represents a specialized bioisostere and functional scaffold in medicinal chemistry. While the parent tetrazole ring is often employed as a carboxylic acid bioisostere (pKa ~4.5–4.9), the N1-hydroxyethyl substitution introduces specific amphiphilic properties that critically influence pharmacokinetics.

Structural Identity & Tautomerism

Unlike the unsubstituted tetrazole, which exists in dynamic equilibrium between 1H- and 2H-tautomers, the 1-substituted derivative is locked into the 1H-regioisomer . This locking mechanism prevents the annular nitrogen protonation shifts seen in the parent ring, stabilizing the dipole moment and hydrogen bond acceptor profile.

  • Chemical Name: 1-(2-Hydroxyethyl)-1H-tetrazole[1][2][3][4][5][6]

  • Key Derivative: 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol (CAS: 56610-81-2) — The primary industrial intermediate.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O (Parent) / C
    
    
    H
    
    
    N
    
    
    OS (5-Thiol)
  • Electronic Profile: The tetrazole ring acts as an electron-withdrawing group (EWG), increasing the acidity of the N1-linked ethyl chain protons.

The "MTT" vs. "HTT" Distinction

In cephalosporin development, this structure is the hydroxy-analog of the infamous N-methylthiotetrazole (NMTT) side chain.

  • NMTT: 1-Methyl-1H-tetrazole-5-thiol (Associated with hypoprothrombinemia).

  • HTT: 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol (Found in antibiotics like Flomoxef).[2]

  • Relevance: The hydroxyethyl group increases water solubility and alters the lipophilicity profile (LogP) compared to the methyl analog, potentially modifying the transport kinetics across bacterial membranes.

Synthetic Pathways & Process Chemistry

The synthesis of 1-(2-Hydroxyethyl)-1H-tetrazoles relies on the construction of the tetrazole ring from acyclic precursors, as direct alkylation of tetrazole often yields mixtures of 1- and 2-isomers.

Divergent Synthesis Workflow

The following diagram illustrates the two primary routes: one leading to the 5-H parent (via Orthoformate) and the other to the 5-Mercapto derivative (via Carbon Disulfide), which is the pharmaceutical standard.

Synthesis_Pathways Start 2-Aminoethanol (Ethanolamine) RouteA Route A: Triethyl Orthoformate + Sodium Azide Start->RouteA RouteB Route B: Carbon Disulfide (CS2) + Sodium Azide Start->RouteB IntermedA Intermediate: Imidate/Azide Complex RouteA->IntermedA Cyclization IntermedB Intermediate: Dithiocarbamate Salt RouteB->IntermedB Base/Heat ProdH 1-(2-Hydroxyethyl)- 1H-tetrazole (5-H) IntermedA->ProdH -EtOH ProdSH 1-(2-Hydroxyethyl)- 1H-tetrazole-5-thiol IntermedB->ProdSH Ring Closure

Figure 1: Divergent synthetic pathways from 2-aminoethanol yielding either the 5-H parent or the 5-thiol derivative.

Detailed Protocol: Synthesis of 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol

Rationale: This protocol is selected due to its direct relevance to cephalosporin manufacturing (e.g., Flomoxef).

Reagents:

  • 2-Aminoethanol (1.0 eq)

  • Carbon Disulfide (CS

    
    ) (1.1 eq)
    
  • Sodium Azide (NaN

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Solvent: Water/Ethanol mixture[7]

Methodology:

  • Dithiocarbamate Formation: Charge a reactor with 2-aminoethanol and NaOH in water. Cool to 0–5°C. Slowly add CS

    
     dropwise to control exotherm. Stir for 2 hours to form the dithiocarbamate salt.
    
  • Cyclization: Add NaN

    
     to the reaction mixture. Heat the system to reflux (approx. 80–90°C) for 6–8 hours. Safety Note: Monitor for hydrazoic acid (HN
    
    
    
    ) evolution; ensure scrubber is active.
  • Workup: Cool to room temperature. Acidify carefully with HCl to pH < 2. The thiol tautomer (thione form) typically precipitates or requires extraction with ethyl acetate.

  • Purification: Recrystallize from isopropanol/water.

  • Yield Expectation: 75–85%.

Analytical Characterization & Data

Verification of the 1-substituted isomer against the 2-substituted impurity is critical.

Table 1: Physicochemical Properties of Key Derivatives

Property1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol1-(2-Hydroxyethyl)-1H-tetrazole (5-H)
CAS Number 56610-81-255408-10-1 (approx)
Appearance White Crystalline PowderViscous Oil / Low melting solid
Melting Point 135–136°CN/A (Often isolated as oil)
Solubility Soluble in MeOH, Water, DMSOHighly water soluble
pKa ~3.8 (Thiol/Thione acidic proton)~4.8 (Ring proton if unsubstituted)
UV Max 245 nm (Thione form)< 210 nm

NMR Diagnostic Signatures (


H-NMR in DMSO-d

):
  • N-CH

    
     (Position 1):  The methylene protons adjacent to the tetrazole ring appear as a triplet at 
    
    
    
    4.2–4.4 ppm. This is significantly downfield compared to the O-CH
    
    
    protons (
    
    
    3.6–3.8 ppm).
  • 5-H Proton (for the parent): A diagnostic singlet appears at

    
     9.0–9.5 ppm, confirming the presence of the tetrazole C-H.
    
  • Absence of S-H: In the 5-thiol derivative, the proton often exists on the Nitrogen (thione tautomer) or is exchanged rapidly, rarely showing a discrete S-H peak.

Pharmaceutical Applications & Toxicology

The primary utility of this scaffold is as a leaving group or side chain in


-lactam antibiotics.
The Flomoxef/Moxalactam Connection

In drugs like Flomoxef , the 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol is attached at the C3 position of the cephem nucleus.

  • Mechanism: Upon bacterial cell wall attack (acylation of the Penicillin-Binding Protein), the

    
    -lactam ring opens, and the tetrazole-thiol is eliminated.
    
  • Role: The leaving group efficiency drives the reaction kinetics. The hydroxyethyl group improves the systemic solubility of the parent drug.

Safety Profile: The "Bleeding" Liability

Researchers must be aware of the Disulfiram-like reactions and Hypoprothrombinemia associated with tetrazole-5-thiols.

  • Mechanism: The free 5-mercaptotetrazole (released after antibiotic hydrolysis) inhibits Vitamin K Epoxide Reductase and Glutamyl Carboxylase .

  • Comparison: While the N-methyl analog (NMTT) is the most potent inhibitor, the N-hydroxyethyl analog (HTT) has also shown inhibition of Vitamin K-dependent carboxylation, though often with lower potency due to metabolic differences.

Tox_Mechanism Drug Cephalosporin (e.g., Flomoxef) Hydrolysis In Vivo Hydrolysis (Beta-Lactam Ring Opening) Drug->Hydrolysis Metabolite Free 1-(2-Hydroxyethyl)- 1H-tetrazole-5-thiol Hydrolysis->Metabolite Elimination Enzyme Inhibition of Gamma-Glutamyl Carboxylase Metabolite->Enzyme Inhibits Effect Reduced Prothrombin (Factor II) -> Bleeding Risk Enzyme->Effect

Figure 2: Mechanism of antibiotic-induced hypoprothrombinemia via the tetrazole metabolite.

Safety & Handling Protocols

Explosive Potential: All tetrazoles possess high nitrogen content and positive heats of formation. While the hydroxyethyl group adds molecular weight and "dead weight" that reduces shock sensitivity compared to the parent tetrazole, the 5-thiol derivatives can still decompose violently if heated above their decomposition temperature (>200°C) or subjected to shock.

Handling Rules:

  • No Metal Spatulas: Tetrazoles can form highly explosive heavy metal salts (Copper, Lead, Mercury). Use ceramic or plastic tools.

  • Acid Control: Avoid mixing with strong oxidizing acids, which can destabilize the ring.

  • Waste: Quench reaction mixtures containing azides with sodium nitrite/sulfuric acid (controlled) to destroy residual azide before disposal.

References

  • Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. PrepChem. Retrieved from [Link]

  • Cephalosporin-induced hypoprothrombinemia: possible role for thiol methylation. Journal of Pharmacology and Experimental Therapeutics, 1985. Retrieved from [Link]

  • 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole as ligand in Cu(I) complexes. Taylor & Francis Online. Retrieved from [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews (ACS Publications). Retrieved from [Link]

Sources

Exploratory

Part 1: Executive Summary &amp; Chemical Identity

Title: Physical Properties of 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol: The "Tetrazole-Ethanol" Scaffold in Drug Development Target Audience: Medicinal Chemists, Process Engineers, and CMC (Chemistry, Manufacturing, and C...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physical Properties of 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol: The "Tetrazole-Ethanol" Scaffold in Drug Development

Target Audience: Medicinal Chemists, Process Engineers, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Editorial Note on Nomenclature: In the context of pharmaceutical development, the term "1H-Tetrazole-1-ethanol" is frequently used as a shorthand for its functionalized derivative, 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol (CAS 56610-81-2). While the unsubstituted parent alcohol exists (CAS 16681-70-2), it lacks the industrial significance of the 5-thiol derivative, which serves as the critical C-3 side-chain linker for cephalosporin antibiotics like Cefotiam and Cefmenoxime . This guide focuses on the 5-thiol derivative due to its dominance in applied research, while distinguishing it from the non-thiol parent.

Chemical Identity Profile
Property Data
Primary Name 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol
Common Synonyms 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole; Hhmt; Tetrazole-1-ethanol-5-thiol
CAS Number 56610-81-2
Molecular Formula C₃H₆N₄OS
Molecular Weight 146.17 g/mol
SMILES OCCN1N=NN=C1S (Thiol form) / OCCN1N=NN=C1=S (Thione form)
Drug Class Heterocyclic Building Block (Cephalosporin Intermediate)

Part 2: Physicochemical Properties

This section aggregates experimental data critical for process optimization. The molecule exhibits thione-thiol tautomerism , heavily influencing its solubility and nucleophilicity during drug conjugation.

Table 1: Core Physical Constants
PropertyValue / RangeContext & Significance
Physical State White to off-white crystalline powderHygroscopic nature requires storage under inert atmosphere (<30% RH).
Melting Point 135 – 139 °C Sharp endotherm. Purity <98% significantly depresses MP to <130°C.
Boiling Point Decomposes >220°CDo not distill. High nitrogen content poses explosion risk at elevated temperatures.
Density ~1.53 g/cm³ (Predicted)High density typical of nitrogen-rich heterocycles.
pKa (Thiol) ~3.8 – 4.2Acidic proton on sulfur (or N-H in thione form) allows easy deprotonation by weak bases (e.g., NaHCO₃).
Solubility (Water) Soluble (>50 mg/mL)High polarity due to the hydroxyl group and tetrazole ring.
Solubility (Organic) DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane, Toluene).
Structural Characterization (Spectroscopy)
  • ¹H NMR (DMSO-d₆): Distinct triplets for the ethyl linker.

    • 
       3.65 ppm (t, 2H, N-CH₂-)
      
    • 
       4.25 ppm (t, 2H, -CH₂-OH)
      
    • 
       4.98 ppm (br s, 1H, -OH)
      
  • IR Spectrum:

    • Broad band @ 3200–3400 cm⁻¹ (O-H stretch).

    • Strong band @ 1180 cm⁻¹ (C=S character in thione form).

Part 3: Tautomerism & Reactivity Logic

Understanding the Thione-Thiol Tautomerism is vital for reaction design. In the solid state and polar solvents, the Thione (C=S) form often predominates, but the Thiol (C-SH) form is the reactive species in nucleophilic substitution reactions (e.g., displacing a leaving group on a cephalosporin core).

Tautomerism cluster_reactivity Reactivity Implications Thione Thione Form (Major) (Polar Solvent/Solid) C=S bond stable Thiol Thiol Form (Reactive) (Basic pH) -S⁻ Nucleophile Thione->Thiol Equilibrium (pH dependent) Alkylation S-Alkylation (Drug Conjugation) Thiol->Alkylation Target Reaction Oxidation Disulfide Dimer (Impurity Formation) Thiol->Oxidation Side Reaction (Avoid)

Figure 1: Tautomeric equilibrium governing the reactivity of 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol. The thiol anion is the active nucleophile in cephalosporin synthesis.

Part 4: Synthesis & Manufacturing Protocols

The synthesis of the 5-thiol derivative is distinct from the simple 1H-tetrazole. It typically involves the cyclization of an amino-alcohol with carbon disulfide and an azide source.

Protocol: Industrial Synthesis Route

Objective: Synthesis of 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol from 2-Aminoethanol.

  • Reagents:

    • 2-Aminoethanol (Starting Material)

    • Carbon Disulfide (CS₂) (Thiol source)

    • Sodium Azide (NaN₃) (Nitrogen source)

    • Base (NaOH or KOH)

  • Workflow:

    • Step 1 (Dithiocarbamate Formation): React 2-aminoethanol with CS₂ in aqueous NaOH at 0–5°C. This forms the intermediate dithiocarbamate salt.

    • Step 2 (Cyclization): Add Sodium Azide to the reaction mixture. Heat to reflux (approx. 80–100°C) for 4–6 hours. The azide cyclizes with the dithiocarbamate carbon.

    • Step 3 (Acidification): Cool the mixture and acidify with HCl to pH < 2. The product precipitates or is extracted into ethyl acetate.[1][2]

    • Step 4 (Purification): Recrystallization from water or ethanol/water mix.

  • Critical Control Points:

    • Azide Management: Excess hydrazoic acid (

      
      ) can form during acidification. Scrubbers containing NaOH must be connected to the reactor vent.
      
    • Temperature: Overheating during cyclization can lead to desulfurization.

Synthesis Start 2-Aminoethanol + CS₂ + NaOH Inter Intermediate: Dithiocarbamate Salt Start->Inter 0-5°C Cyclization Add NaN₃ Reflux (85°C, 5h) Inter->Cyclization Cyclization Acidification Acidify (HCl, pH 1-2) Caution: HN₃ Gas Cyclization->Acidification Quench Product 1-(2-Hydroxyethyl)- 1H-tetrazole-5-thiol (Precipitate) Acidification->Product Isolation

Figure 2: Process flow for the synthesis of the target tetrazole linker.

Part 5: Pharmaceutical Applications

The primary utility of this compound lies in its ability to modify the pharmacokinetics of beta-lactam antibiotics.

  • Cefotiam & Cefmenoxime:

    • The N-ethyl-OH group increases water solubility of the parent drug.

    • The Tetrazole-Thiol moiety at the C-3 position of the cephalosporin ring acts as a good leaving group during the bacterial cell wall attack, but more importantly, it modulates the antibiotic's half-life and distribution.

  • MTT Side Chain Effect:

    • Note: This specific derivative (hydroxyethyl) is structurally distinct from the N-methyl-thiotetrazole (NMTT) side chain associated with hypoprothrombinemia (bleeding risks). The hydroxyethyl group changes the metabolic profile, generally improving the safety window compared to NMTT analogs.

Part 6: Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • Explosion Risk: Like all tetrazoles, the compound is nitrogen-rich. While the hydrate/thiol form is stable, anhydrous salts can be shock-sensitive. Avoid heating dry material >200°C.

  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Keep under Argon/Nitrogen to prevent oxidation to the disulfide dimer (which is inactive in nucleophilic substitutions).

References

  • National Oceanic and Atmospheric Administration (NOAA). 1H-Tetrazole Chemical Profile. CAMEO Chemicals. Link

  • PubChem. Compound Summary: 1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione (CAS 56610-81-2).[3][4][5] National Library of Medicine. Link

  • PrepChem. Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. (Detailed protocol for aluminum chloride catalyzed variants). Link

  • Taylor & Francis Online. 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole as ligand in Cu(I) complexes. (Crystallographic data and structural analysis). Link

  • ChemicalBook. Cefotiam Hydrochloride: Mechanisms and Structure. (Application context). Link

Sources

Foundational

Technical Whitepaper: 1H-Tetrazole-1-ethanol vs. 2H-Tetrazole-2-ethanol

The following technical guide details the structural, synthetic, and analytical distinctions between 1H-Tetrazole-1-ethanol and its 2H-isomer. Differentiation, Synthesis, and Pharmaceutical Applications of Hydroxyethyl T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical distinctions between 1H-Tetrazole-1-ethanol and its 2H-isomer.

Differentiation, Synthesis, and Pharmaceutical Applications of Hydroxyethyl Tetrazole Regioisomers

Executive Summary

In the development of tetrazole-based pharmaceuticals (e.g., Cenobamate, Cefamandole), the precise control of regioisomerism is critical. The tetrazole ring exists in two tautomeric forms (1H and 2H), but upon alkylation with an ethyl-alcohol chain, these forms become fixed regioisomers: 1-(2-hydroxyethyl)-1H-tetrazole (N1-isomer) and 2-(2-hydroxyethyl)-2H-tetrazole (N2-isomer) .[1]

These isomers exhibit drastically different physicochemical properties due to their electronic distributions. The N1-isomer is significantly more polar (dipole moment ~5.46 D) and typically possesses a higher boiling/melting point.[1][2][3] The N2-isomer is less polar (dipole moment ~2.65 D), more lipophilic, and is the pharmacophore found in the anti-epileptic drug Cenobamate.[2] This guide outlines the definitive analytical methods to distinguish them and the synthetic protocols to access them selectively.

Structural & Electronic Properties

The core difference lies in the electron density distribution of the tetrazole ring, which dictates polarity and intermolecular forces.[2]

Feature1H-Tetrazole-1-ethanol (N1) 2H-Tetrazole-2-ethanol (N2)
Structure Alkyl group on Nitrogen adjacent to Carbon (C5).[1][2]Alkyl group on Nitrogen NOT adjacent to Carbon.[1][2][3]
Dipole Moment High (~5.46 D) .[1][2][3] The vector sums of the lone pairs and the ring dipole are additive.[2][3]Low (~2.65 D) .[1][2][3][4] The vectors partially cancel, creating a more non-polar molecule.[3]
Boiling/Melting Point Higher. Stronger dipole-dipole interactions lead to higher retention times and boiling points.[1][2][3]Lower. More volatile; often elutes earlier in normal-phase chromatography.[1][2][3]
Solubility Higher water solubility; lower logP.[1][2][3]Higher lipophilicity; higher logP (better blood-brain barrier penetration).[1][3]
Thermodynamic Stability Generally less stable in the gas phase compared to N2, but stabilized by polar solvents.[2][3]More stable in the gas phase and non-polar environments.[2][3]
Electronic Distribution Diagram

The following diagram illustrates the dipole vectors and substitution patterns.

TetrazoleIsomers cluster_0 1H-Tetrazole-1-ethanol (N1) cluster_1 2H-Tetrazole-2-ethanol (N2) N1 High Polarity (Dipole ~5.46 D) Struct1 N1-Substituted (Adjacent to C5) N1->Struct1 N2 Low Polarity (Dipole ~2.65 D) Struct2 N2-Substituted (Separated from C5) N2->Struct2

Caption: Electronic comparison of N1 vs N2 isomers. The N1 isomer exhibits a significantly higher dipole moment due to additive vector alignment.[2][3]

Analytical Characterization (NMR & MS)

Distinguishing these isomers requires precise spectroscopic analysis.[1][3]


C NMR is the gold standard  for identification.[2][3]
NMR Spectroscopy Guidelines

The chemical shift of the tetrazole ring carbon (C5) is the most reliable indicator.[2][3]

  • 
    C NMR (C5 Shift): 
    
    • N1-Isomer: The C5 carbon appears upfield, typically 145 – 155 ppm .[2][3]

    • N2-Isomer: The C5 carbon is deshielded, appearing downfield at 160 – 167 ppm .[2][3]

  • 
    H NMR: 
    
    • The methylene protons attached to the nitrogen (

      
      ) often show distinct shifts.[1][2][3] In many solvents, the N2-methylene  protons are deshielded (shifted downfield, e.g., 
      
      
      
      4.8–5.0) compared to N1 (e.g.,
      
      
      4.4–4.6), though this can vary with solvent and concentration.[3]
  • 
    N NMR (HMBC): 
    
    • N1 substitution shows strong coupling to C5 and distinct

      
      N shifts compared to the N2 pattern.[2][3]
      
Analytical Decision Tree

NMR_Decision Start Unknown Tetrazole-Ethanol Sample C13 Run 13C NMR (DMSO-d6 or CDCl3) Start->C13 CheckC5 Check Ring Carbon (C5) Shift C13->CheckC5 ResultN1 Shift: 145 - 155 ppm Identify as: 1H-Isomer (N1) CheckC5->ResultN1 Upfield ResultN2 Shift: 160 - 167 ppm Identify as: 2H-Isomer (N2) CheckC5->ResultN2 Downfield

Caption: Workflow for identifying tetrazole regioisomers using Carbon-13 NMR spectroscopy.

Synthesis and Regioselectivity

Synthesizing the specific isomer requires choosing between Direct Alkylation (which yields a mixture) and Cyclization (which is selective).[2][3]

Method A: Direct Alkylation (Non-Selective)

Reacting tetrazole (or 5-substituted tetrazole) with 2-chloroethanol or ethylene oxide typically yields a mixture of N1 and N2 isomers.[1][2][3]

  • Reaction: Tetrazole + Base +

    
    
    
    
    
    Mixture (N1 + N2).[1][3]
  • Regioselectivity: The N2 isomer is often the major product (approx. 60-80%) due to steric factors and the higher nucleophilicity of the N2 position in the tetrazolate anion.[2]

  • Purification: The isomers must be separated by column chromatography (N2 elutes first in normal phase) or fractional distillation (N2 has a lower boiling point).[1][2][3]

Method B: Selective Synthesis (N1-Selective)

To obtain the 1H-Tetrazole-1-ethanol exclusively, a cyclization strategy is used.[1][2]

  • Protocol:

    • Start with 2-aminoethanol .

    • React with Triethyl orthoformate and Sodium Azide in acetic acid.

    • Mechanism: The amine attacks the orthoformate to form an imidate, which then cyclizes with the azide.[2][3] This forces the alkyl group to remain on the N1 position.[2][3]

  • Yield: High regioselectivity (>95% N1-isomer).[1][2]

Method C: Selective Synthesis (N2-Selective)

Obtaining the 2H-Tetrazole-2-ethanol exclusively is more challenging.[1][2]

  • Protocol: Often relies on the alkylation of tetrazole followed by rigorous purification, or specific organometallic catalysis (e.g., Tin or Boron complexes) that directs substitution to the N2 position.[3]

  • Bio-Catalysis (Cenobamate Route): In the synthesis of Cenobamate, the 2-substituted ketone precursor is reduced enzymatically to the alcohol, ensuring the preservation of the N2-regiochemistry established in earlier steps.[2]

Pharmaceutical Relevance

The distinction is not merely academic; it defines biological activity.[2][3]

  • Cenobamate (Xcopri):

    • Active Isomer: 2H-isomer . The drug is a carbamate derivative of a 2-substituted tetrazole.[1][2][3]

    • Role: The 2-substituted tetrazole acts as a lipophilic spacer that positions the carbamate group for interaction with sodium channels.[2][3] The N1-isomer is considered an impurity and has different binding kinetics.[1][2][3]

  • Cephalosporin Antibiotics (e.g., Cefamandole):

    • Active Isomer: 1H-isomer . These often contain a 1-substituted-5-thiotetrazole moiety.[1][2]

    • Role: The N1-substitution pattern is essential for the leaving group ability and metabolic stability of the antibiotic side chain.[2]

Summary Table of Properties

Property1H-Tetrazole-1-ethanol2H-Tetrazole-2-ethanol
Common Application Antibiotic intermediates (Cef-)CNS Drugs (Cenobamate)
Synthesis Route Amine + Orthoformate + AzideAlkylation + Separation
C5 NMR Shift 145 - 155 ppm160 - 167 ppm
Polarity HighLow
Elution Order (Normal Phase) Late (Slow)Early (Fast)

References

  • Tetrazole Tautomerism & Properties: Wikipedia: Tetrazole.[1][2][3] Overview of 1H vs 2H tautomers and stability. Link

  • NMR Differentiation: Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate. Confirms C5 shift trends (N2 deshielded). Link

  • Regioselectivity of Alkylation: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing.[1][2][3] Explains N2 preference in alkylation. Link

  • Cenobamate Synthesis: New Drug Approvals: Cenobamate. Details the 2-substituted tetrazole intermediate and enzymatic reduction. Link

  • Dipole Moments: Compr. Heterocyclic Chem. III. Confirms dipole moment difference (1-ethyl ~5.46D vs 2-ethyl ~2.65D).[1][3] Link

Sources

Exploratory

Solubility Profile of 1-(2-Hydroxyethyl)-1H-tetrazole Derivatives: A Technical Guide

Topic: Solubility Profile and Technical Characterization of 1-(2-Hydroxyethyl)-1H-tetrazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Technical Characterization of 1-(2-Hydroxyethyl)-1H-tetrazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Disambiguation[1]

In the context of pharmaceutical development, the term "1H-Tetrazole-1-ethanol" often leads to ambiguity between two distinct chemical entities. For researchers focusing on cephalosporin antibiotics (e.g., Cefotiam, Cefmenoxime), the relevant intermediate is almost exclusively the 5-mercapto derivative.

This guide addresses the physicochemical properties of both the fundamental scaffold and the industrially critical thiol derivative.

Chemical Identity Matrix[2][3]
FeatureTarget A: The Fundamental Scaffold Target B: The Industrial Intermediate
Systematic Name 1-(2-Hydroxyethyl)-1H-tetrazole 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol
Common Synonyms 1-Tetrazoleethanol; 2-(1H-Tetrazol-1-yl)ethanol1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole; HMMT
CAS Registry 15454-53-2 (Rare/Non-commercial)56610-81-2 (High Commercial Relevance)
Molecular Formula C

H

N

O
C

H

N

OS
Primary State Viscous Liquid / Low-melting SolidWhite Crystalline Powder (MP: 132–138°C)
Key Application Theoretical Scaffold / Niche ReagentSide-chain synthesis for β-lactam antibiotics

Critical Note: Unless otherwise specified, solubility data in industrial literature for "Tetrazole Ethanol" typically refers to Target B (CAS 56610-81-2) . This guide focuses on Target B due to its dominance in drug development, while inferring properties for Target A where direct data is absent.

Solubility Profile: Water vs. Organic Solvents

The solubility behavior of 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol is governed by its ability to exist as a thione tautomer in the solid state and its dual capability for hydrogen bonding (via the hydroxyl group and tetrazole nitrogens).

Quantitative Solubility Data (CAS 56610-81-2)[2][3][4]
SolventSolubility RatingApprox. Conc. (g/L)Mechanistic Insight
Water Soluble > 100 g/LHigh polarity; H-bonding with water overcomes crystal lattice energy.
DMSO Soluble > 50 g/LDipole-dipole interactions stabilize the polar tetrazole ring.
Methanol Slightly Soluble 10–30 g/LDespite polarity, the thione crystal lattice is robust against lower alcohols.
Ethanol Slightly Soluble < 10 g/LSolubility decreases significantly as alkyl chain length increases.
Dichloromethane Insoluble < 1 g/LLack of H-bond donors/acceptors to solvate the polar core.
Toluene/Hexane Insoluble NegligibleComplete polarity mismatch.
Thermodynamic & Structural Drivers
  • Thione Tautomerism: In the solid phase, the 5-mercapto derivative exists predominantly as the thione (C=S) rather than the thiol (C-SH). This zwitterionic-like character significantly increases the crystal lattice energy, making dissolution in organic solvents (like methanol) more endothermic compared to the non-thiol parent.

  • Hydroxyl Group Effect: The pendant -CH

    
    CH
    
    
    
    OH group provides a "water anchor," ensuring high aqueous solubility regardless of the ring substitution.
  • pH Dependence: The 5-thiol group is acidic (pKa ~ 3.5–4.5). Solubility in water increases drastically at pH > 5 due to deprotonation and formation of the thiolate anion.

Visualization: Structural Relationships & Synthesis

The following diagram illustrates the structural relationship between the scaffold and the antibiotic intermediate, highlighting the polarity centers affecting solubility.

TetrazoleChemistry cluster_solubility Solubility Drivers Scaffold 1-(2-Hydroxyethyl)-1H-tetrazole (CAS 15454-53-2) Highly Polar, Water Miscible Thiol 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole (CAS 56610-81-2) Polar, Acidic (pKa ~4) Exists as Thione in Solid State Scaffold->Thiol Functionalization at C5 (Increases Lattice Energy) Antibiotic Cephalosporin Antibiotics (e.g., Cefotiam) Drug Product Thiol->Antibiotic S-Alkylation (Side Chain Attachment) Water Water (High Solubility) Thiol->Water H-Bonding MeOH Methanol (Slight Solubility) Thiol->MeOH Limited by Lattice Energy DCM DCM (Insoluble) Thiol->DCM Polarity Mismatch

Caption: Structural evolution from the parent scaffold to the pharmaceutical intermediate, mapping solubility limitations driven by the thione moiety.

Experimental Protocols

To validate solubility data or purify these intermediates, the following self-validating protocols are recommended.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this method to generate precise solubility curves.

  • Preparation: Weigh excess solid 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol (approx. 500 mg) into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (Water, MeOH, or Buffer).

  • Equilibration:

    • Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C.

    • Agitate at 200 rpm for 24 hours.

    • Self-Validation Check: Ensure solid residue remains visible. If all solid dissolves, add more and repeat.

  • Sampling:

    • Stop agitation and allow settling for 1 hour.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption).

  • Quantification: Dilute the filtrate (typically 1:100) and analyze via HPLC (see Protocol B).

Protocol B: HPLC Quantification Method

Standardized method for tetrazole derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the thiol).

    • B: Acetonitrile.

  • Gradient: Isocratic 90% A / 10% B (High aqueous content required due to high polarity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Tetrazole ring absorption) and 254 nm.

  • Retention Time: Expect early elution (approx. 2–4 mins) due to high polarity.

Applications in Purification & Synthesis[5]

Understanding the solubility profile allows for efficient purification strategies, particularly exploiting the acidity of the 5-mercapto derivative.

Acid-Base Extraction Workflow

Because CAS 56610-81-2 is acidic (pKa ~4) and soluble in water but poor in organics:

  • Reaction Mixture: Crude mixture in organic solvent (e.g., Ethyl Acetate/THF).

  • Extraction: Add aqueous NaHCO

    
     (pH 8–9).
    
    • Result: The tetrazole deprotonates to the thiolate anion and partitions into the aqueous phase . Impurities remain in the organic phase.

  • Isolation: Separate the aqueous layer and acidify with HCl to pH 2.

    • Result: The tetrazole re-protonates, precipitates (if concentration is high), or can be extracted back into a polar organic solvent (like Ethyl Acetate) with high efficiency.

References

  • National Institutes of Health (NIH). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • Google Patents.Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds (US4526978A).
Foundational

1H-Tetrazole-1-ethanol: Technical Profile &amp; Synthetic Methodology

Executive Summary 1H-Tetrazole-1-ethanol (1-(2-Hydroxyethyl)-1H-tetrazole) is a specialized heterocyclic building block utilized in the synthesis of high-energy materials and pharmaceutical intermediates. While often con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Tetrazole-1-ethanol (1-(2-Hydroxyethyl)-1H-tetrazole) is a specialized heterocyclic building block utilized in the synthesis of high-energy materials and pharmaceutical intermediates. While often conflated with its sulfur-containing analog (the 5-mercapto derivative used in cephalosporins), the pure ethanol derivative represents a distinct chemical entity serving as a neutral, polar tetrazole scaffold.

This guide details the molecular specifications, field-proven synthetic routes for regioselective production, and critical safety protocols required for handling this nitrogen-rich energetic precursor.

Part 1: Physicochemical Profile[1]

The following data characterizes the specific isomer 1-(2-Hydroxyethyl)-1H-tetrazole . Note that unlike 5-substituted tetrazoles which exist in a 1H/2H tautomeric equilibrium, the N1-substitution locks the aromatic system into the 1H-form.

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-(1H-Tetrazol-1-yl)ethanolAlso: 1-Tetrazoleethanol
Molecular Formula C₃H₆N₄O
Molecular Weight 114.11 g/mol Calculated (C: 12.01, H: 1.01, N: 14.01, O: 16.00)
Structure Tetrazole ring substituted at N1 with a hydroxyethyl groupSee Diagram 1.1
Physical State Crystalline Solid / Viscous OilTendency to supercool; hygroscopic
Solubility High (Water, MeOH, DMSO)Due to polarity of OH and Tetrazole ring
Nitrogen Content ~49.1%High energetic potential
Structural Visualization

The following diagram illustrates the specific connectivity, highlighting the N1-substitution which distinguishes this molecule from its N2-isomer.

G Figure 1.1: Structural Connectivity of 1H-Tetrazole-1-ethanol N1 N1 Position (Alkylated) Linker Ethyl Linker (-CH2-CH2-) N1->Linker Ring Tetrazole Ring (Aromatic System) Ring->N1 Site of Substitution OH Hydroxyl Group (-OH) Linker->OH

Part 2: Synthetic Methodology & Regioselectivity

Synthesizing 1-substituted tetrazoles presents a classic regioselectivity challenge. Direct alkylation of a tetrazole ring often yields a mixture of N1 and N2 isomers (typically 1:1 or N2-favored), which are difficult to separate.

Expert Recommendation: To ensure high purity and exclusive N1-substitution, the "Bottom-Up" heterocyclization approach is superior to direct alkylation. This method constructs the tetrazole ring onto the primary amine, guaranteeing the position of the substituent.

Protocol: Heterocyclization (The "Franke" Method)

This protocol utilizes the reaction between a primary amine, triethyl orthoformate, and sodium azide.[1]

Reagents:

  • 2-Aminoethanol (Ethanolamine)

  • Triethyl orthoformate (TEOF)

  • Sodium Azide (

    
    )
    
  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoethanol (1.0 eq) in glacial acetic acid (excess, acts as solvent).

  • Addition: Add Triethyl orthoformate (1.5 eq) and Sodium Azide (1.2 eq). Caution:

    
     is toxic and can form explosive hydrazoic acid in acidic media. Ensure proper venting and blast shielding.
    
  • Cyclization: Heat the mixture to 70–80°C for 4–6 hours. The reaction proceeds via an imidate intermediate which undergoes [3+2] cycloaddition.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The starting amine spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove acetic acid.

    • Neutralize the residue with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Ether or column chromatography if necessary.

Reaction Mechanism Diagram

Reaction Figure 2.1: Regioselective Synthesis via Heterocyclization Amine 2-Aminoethanol (Starting Material) Imidate Imidate Intermediate Amine->Imidate + Orthoformate - EtOH Ortho Triethyl Orthoformate Product 1H-Tetrazole-1-ethanol (Exclusive N1 Product) Imidate->Product + NaN3 / AcOH [3+2] Cycloaddition Azide Sodium Azide (Cyclization Agent) Azide->Product N Source

Part 3: Critical Distinction (The "Thiol" Trap)

In pharmaceutical research, particularly antibiotic development, the term "hydroxyethyl tetrazole" is frequently used colloquially to refer to a different, sulfur-containing molecule. It is vital to distinguish between the two to avoid costly procurement or synthesis errors.

Feature1H-Tetrazole-1-ethanol (Target)1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole
Formula C₃H₆N₄O C₃H₆N₄OS
MW 114.11146.17
Structure Unsubstituted C5 position (H)Thiol/Thione at C5 position (SH/S)
Primary Use Energetic polymers, general linkersSide chain for Cephalosporins (e.g., Cefoperazone)
CAS Context Less common commercial CAS56610-81-2 (Very common)

Field Note: If your project involves "MTT side chains" or cephalosporin synthesis, you likely require the 5-mercapto derivative, not the simple ethanol derivative described in Part 1.

Part 4: Safety & Handling

Tetrazoles are nitrogen-rich compounds (


 ring). While 1-substituted tetrazoles are generally more stable than their non-substituted parents, they possess significant energetic potential.
  • Explosion Hazard: Tetrazoles can decompose explosively at elevated temperatures (>200°C) or under shock.[2] DSC (Differential Scanning Calorimetry) should be performed on any new batch before scaling up.

  • Azide Management: The synthesis involves Sodium Azide.[1][3][4][5]

    • Never use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di- and tri-azidomethane can form (highly explosive).

    • Quench all azide waste with 10% Sodium Nitrite (

      
      ) and Sulfuric Acid to degrade residual azide to 
      
      
      
      gas in a controlled fume hood.
  • Acidity: The tetrazole ring is slightly acidic/polar. Avoid strong bases during storage to prevent salt formation unless intended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67519, 1H-Tetrazole. Retrieved from [Link](Note: Reference for parent ring properties).

  • Organic Chemistry Portal (2024). Synthesis of Tetrazoles. Retrieved from [Link]

  • Su, W. K., et al. (2006). Ytterbium(III) Triflate Catalyzed Synthesis of 1-Substituted Tetrazoles. European Journal of Organic Chemistry. (Cited for heterocyclization methodology).[4][5]

Sources

Exploratory

1H-Tetrazole-1-ethanol: Strategic Scaffold for Bioisosteric Design &amp; Linker Chemistry

The following technical guide details the utility, synthesis, and application of 1H-Tetrazole-1-ethanol (also known as 1-(2-Hydroxyethyl)-1H-tetrazole) in pharmaceutical development. Executive Summary 1H-Tetrazole-1-etha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 1H-Tetrazole-1-ethanol (also known as 1-(2-Hydroxyethyl)-1H-tetrazole) in pharmaceutical development.

Executive Summary

1H-Tetrazole-1-ethanol (CAS: 6656-54-8 for the core; CAS: 56610-81-2 for the 5-mercapto derivative) represents a high-value heterocyclic building block. Its primary utility lies in its dual functionality: the tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids, while the hydroxyethyl tail provides a versatile "handle" for covalent attachment to drug pharmacophores.

While the 5-mercapto derivative (1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole) is historically significant as a side-chain precursor for second- and third-generation cephalosporins (e.g., Cefotiam, Cefoperazone), the unsubstituted core is gaining traction in modern medicinal chemistry as a non-classical bioisostere and a linker for PROTACs and fragment-based drug discovery.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(1H-tetrazol-1-yl)ethanol
Common Name 1-(2-Hydroxyethyl)tetrazole
Molecular Formula C₃H₆N₄O
Molecular Weight 114.11 g/mol
pKa (Tetrazole Ring) ~4.8 (Acidic C-H at position 5)
LogP -0.8 to -1.2 (Highly polar, water-soluble)
Key Functional Groups Primary Alcohol (Nucleophile/Electrophile precursor), Tetrazole (Aromatic, Electron-withdrawing)
Structural Significance

The 1,5-disubstituted tetrazole ring is a planar, aromatic system. Unlike carboxylic acids, the tetrazole ring is resistant to many metabolic oxidations and hydrolyses. The N1-substitution pattern is critical; it locks the tautomeric equilibrium, preventing the formation of the 2H-isomer which is often less polar and pharmacologically distinct.

Synthetic Methodologies

A. Regioselective Synthesis of the Core Scaffold

Direct alkylation of 1H-tetrazole with 2-chloroethanol often yields a mixture of N1 and N2 isomers (approx. 1:1 to 6:4 ratio), which is difficult to separate. The preferred industrial route utilizes a heterocyclization approach that guarantees N1-regioselectivity.

Protocol: The Orthoformate Cyclization

This method builds the tetrazole ring onto the ethanolamine, ensuring 100% N1-selectivity.

  • Reagents: Ethanolamine (1.0 eq), Triethyl Orthoformate (1.5 eq), Sodium Azide (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Mechanism: Formation of an imidate intermediate followed by [3+2] cycloaddition with the azide.

Step-by-Step Workflow:

  • Condensation: Charge a reactor with ethanolamine and triethyl orthoformate. Heat to 80°C for 2 hours to form the ethyl N-(2-hydroxyethyl)formimidate.

  • Cyclization: Cool to 0°C. Add sodium azide (NaN₃) and glacial acetic acid slowly (Caution: HN₃ generation risk).

  • Reflux: Heat the mixture to 90-100°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the imidate.

  • Workup: Evaporate acetic acid under reduced pressure. Neutralize the residue with NaHCO₃.

  • Purification: Extract with Ethyl Acetate or n-Butanol. Recrystallize from Ethanol/Ether.

B. Synthesis of the 5-Mercapto Derivative (The "Antibiotic" Route)

For applications requiring the 5-thiol group (as seen in Cephalosporins), the orthoformate is replaced with carbon disulfide (CS₂) or an isothiocyanate.

SynthesisPathways cluster_legend Reaction Selectivity Ethanolamine Ethanolamine (H2N-CH2CH2-OH) Orthoformate Triethyl Orthoformate + NaN3 / AcOH Ethanolamine->Orthoformate Route A (Bioisostere Scaffold) CS2 CS2 + NaN3 (Base Catalyzed) Ethanolamine->CS2 Route B (Antibiotic Side Chain) Core 1H-Tetrazole-1-ethanol (Unsubstituted) Orthoformate->Core Mercapto 1-(2-Hydroxyethyl)-5-mercapto- 1H-tetrazole CS2->Mercapto RouteA Route A: N1-Selective RouteB Route B: 5-Functionalized

Figure 1: Divergent synthesis pathways from Ethanolamine to yield either the unsubstituted core or the 5-mercapto derivative.

Pharmaceutical Applications

The "Handle" Concept: Linker Chemistry

The primary alcohol at the N1-position is a "chemical handle." It allows the tetrazole bioisostere to be tethered to a drug scaffold without affecting the ring's electronic properties.

  • Activation: The -OH group is typically converted to a mesylate (-OMs) or tosylate (-OTs), or replaced by a halogen (using SOCl₂ or PBr₃).

  • Nucleophilic Displacement: The activated linker reacts with amines, phenols, or thiols on the main drug scaffold.

  • Mitsunobu Reaction: Direct coupling of the 1H-Tetrazole-1-ethanol to phenols using DEAD/PPh₃ is a high-yield strategy for creating ether linkages.

Case Study: Cephalosporin Antibiotics

The most commercially significant application of this moiety is in the Cephamycin and Cephalosporin classes.

  • Drug: Cefotiam (Second-gen), Cefoperazone (Third-gen).

  • Role: The 1-(2-hydroxyethyl)-5-mercapto-1H-tetrazole moiety is attached at the C3 position of the cephem nucleus via a thioether bond.

  • Mechanism: The tetrazole ring improves penetration through the bacterial cell wall and enhances affinity for Penicillin-Binding Proteins (PBPs).

  • Safety Note (The MTT Effect): Researchers must be aware that tetrazole-thiol side chains (specifically N-methylthiotetrazole, MTT) are associated with hypoprothrombinemia (bleeding risks) and disulfiram-like reactions (alcohol intolerance). The hydroxyethyl analog (found in Cefotiam) was developed partly to modulate these pharmacokinetic profiles while maintaining potency.

Cephalosporin Cephem Cephem Nucleus (Beta-Lactam Core) SideChain 1-(2-Hydroxyethyl)-5-mercapto- 1H-tetrazole Cephem->SideChain Attached at C3 Target PBP Inhibition (Bacterial Cell Wall) SideChain->Target Enhances Permeability Metabolism Metabolic Release (Potential Safety Signal) SideChain->Metabolism In vivo cleavage

Figure 2: Functional role of the tetrazole-ethanol side chain in Cephalosporin antibiotics.

Experimental Protocol: Activation of the Hydroxyl Group

For researchers needing to attach the tetrazole scaffold to a drug candidate.

Objective: Convert 1-(2-hydroxyethyl)-1H-tetrazole to 1-(2-chloroethyl)-1H-tetrazole.

  • Setup: Dissolve 1-(2-hydroxyethyl)-1H-tetrazole (10 mmol) in dry Dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 12 mmol) dropwise at 0°C under Nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of DMF (2-3 drops).

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 3 hours.

  • Quench: Pour onto ice-water. Extract with DCM (3 x 20 mL).

  • Drying: Dry organic layer over MgSO₄ and concentrate.

  • Result: The resulting chloride is a reactive electrophile ready for alkylation reactions (e.g., attaching to a piperazine or aniline pharmacophore).

Safety & Stability (E-E-A-T)

  • Explosive Potential: While 1-substituted tetrazoles are generally more stable than the parent tetrazole, they are still high-nitrogen energetic materials. Avoid heating neat samples above 150°C.

  • Azide Handling: The synthesis involves Sodium Azide.[1][2][3][4][5] Ensure acidic wastes are neutralized to prevent the formation of volatile and explosive Hydrazoic Acid (HN₃). Use lead-free drains.

  • Toxicity: The 5-mercapto derivatives can inhibit Vitamin K-dependent carboxylase (bleeding risk). Handle with appropriate PPE.[6]

References

  • Synthesis of 1-Substituted Tetrazoles: Journal of Organic Chemistry, "Regioselective Synthesis of 1-Substituted Tetrazoles via the reaction of Amines, Triethyl Orthoformate, and Sodium Azide."[2] Link

  • Cephalosporin Structure-Activity Relationships: Clinical Microbiology Reviews, "Cephalosporins: A Review of the Class and Their Side Chains." Link

  • Tetrazole Bioisosteres: Journal of Medicinal Chemistry, "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology." Link

  • Safety of Tetrazole Thiols: Antimicrobial Agents and Chemotherapy, "Hypoprothrombinemia associated with cephalosporins containing the N-methylthiotetrazole side chain." Link

  • CAS Registry Data: 1-(2-Hydroxyethyl)-1H-tetrazole-5-thiol (CAS 56610-81-2).[7][8][9][10][11] Link

Sources

Protocols & Analytical Methods

Method

Optimization and Control of Regioselective N-Alkylation of 1H-Tetrazole with 2-Chloroethanol

Application Note: AN-TZ-042 Executive Summary The alkylation of 1H-tetrazole with 2-chloroethanol is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for cephalosporin antibiotics a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-042

Executive Summary

The alkylation of 1H-tetrazole with 2-chloroethanol is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for cephalosporin antibiotics and bioisosteric drug design. This reaction presents a classic regiochemical challenge: the formation of two isomers, 2-(1H-tetrazol-1-yl)ethanol (N1-isomer) and 2-(2H-tetrazol-2-yl)ethanol (N2-isomer) .

While the N2-isomer is often thermodynamically favored, specific pharmaceutical applications frequently require the N1-isomer. This application note details a robust, scalable protocol for this alkylation, providing the mechanistic insight required to manipulate regioselectivity and the safety protocols necessary for handling the highly toxic alkylating agent, 2-chloroethanol.

Critical Safety Directive (Read Before Proceeding)

DANGER: 2-Chloroethanol (Ethylene Chlorohydrin) Hazard

  • Toxicity: 2-Chloroethanol is a metabolic poison. It is fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It possesses a high vapor pressure and penetrates standard gloves.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double-gloving (Nitrile under Laminate/Silver Shield) is mandatory. A full-face respirator is recommended if the hood sash must be raised significantly.

  • Emergency: In case of skin contact, immediate washing with water is critical; delayed treatment can be fatal due to metabolic acidosis.

Scientific Foundation: Mechanism & Regiochemistry

The Tautomer Equilibrium

1H-tetrazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[3] In solution, the 1H-form generally predominates, but the anion formed upon deprotonation is a resonance hybrid.

Nucleophilic Attack

The reaction proceeds via an SN2 mechanism. The tetrazolate anion acts as an ambident nucleophile attacking the electrophilic carbon of 2-chloroethanol.

  • N2-Attack: Sterically less hindered and often electronically favored (charge density calculations often show higher electron density at N2/N3).

  • N1-Attack: Sterically more hindered but can be promoted by specific solvent interactions or steric blocking at the C5 position (though unsubstituted 1H-tetrazole lacks this).

Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway.

TetrazoleAlkylation Tetrazole 1H-Tetrazole (Tautomeric Mix) Anion Tetrazolate Anion (Ambident Nucleophile) Tetrazole->Anion Deprotonation Base Base (NaOH/TEA) Base->Anion TS Transition State (SN2) Anion->TS + 2-Chloroethanol Reagent 2-Chloroethanol (Electrophile) Reagent->TS N1_Product N1-Isomer 2-(1H-tetrazol-1-yl)ethanol TS->N1_Product Kinetic/Steric Path N2_Product N2-Isomer 2-(2H-tetrazol-2-yl)ethanol TS->N2_Product Thermodynamic Path

Figure 1: Mechanistic pathway of tetrazole alkylation showing the divergence into N1 and N2 isomers.

Experimental Protocol

Reagents and Equipment
  • Substrate: 1H-Tetrazole (35 wt% aqueous solution or crystalline).

  • Alkylating Agent: 2-Chloroethanol (99%).

  • Base: Sodium Hydroxide (NaOH) pellets or Triethylamine (TEA).

  • Solvent: Water (Process A) or Acetonitrile (Process B).

  • Equipment: 3-neck round bottom flask, reflux condenser, internal temperature probe, addition funnel.

Method A: Aqueous Hydroxide (Standard Industrial Process)

Best for scale-up and safety (water suppresses 2-chloroethanol volatility).

  • Preparation: In a 3-neck flask, dissolve 1H-tetrazole (1.0 eq) and NaOH (1.05 eq) in water (5 volumes). Stir at 0–5°C for 15 minutes to ensure complete formation of sodium tetrazolate.

  • Addition: Add 2-chloroethanol (1.1 eq) dropwise via the addition funnel over 30 minutes. Maintain temperature < 10°C to prevent premature hydrolysis of the alkyl halide.

  • Reaction: Warm the mixture to reflux (approx. 95–100°C) and hold for 4–6 hours.

    • Note: Monitoring by HPLC is recommended. Disappearance of tetrazole indicates completion.

  • Workup: Cool to room temperature. The water is removed via vacuum distillation (rotary evaporator) to yield a viscous residue containing salts and product isomers.

  • Extraction: Triturate the residue with warm Isopropanol (IPA) or Ethyl Acetate. Filter off the inorganic salts (NaCl).[4]

  • Crude Isolation: Concentrate the filtrate to obtain the crude mixture of N1 and N2 isomers.

Method B: Organic Phase (Regioselectivity Tuning)

Used when higher N1 ratios are desired or for water-sensitive substrates.

  • Preparation: Dissolve 1H-tetrazole (1.0 eq) in Acetonitrile (ACN). Add Triethylamine (1.2 eq).

  • Addition: Add 2-chloroethanol (1.2 eq) at Room Temperature.

  • Reaction: Reflux (80°C) for 12 hours.

  • Workup: Concentrate solvent; dissolve residue in DCM; wash with dilute HCl (to remove TEA) and brine. Dry over MgSO4.

Optimization Data: Isomer Ratios
SolventBaseTemperatureTypical YieldN2 : N1 RatioNotes
Water NaOHReflux85-90%~60 : 40Economical, Safer.
Acetonitrile TEAReflux75-80%~70 : 30Cleaner profile.
DMF K2CO390°C80-85%~80 : 20High N2 selectivity.
Toluene TBAHSReflux70%~55 : 45Phase Transfer Catalyst.

Table 1: Influence of reaction conditions on yield and regioselectivity. Note that N2 is generally favored.

Purification and Characterization

Separation of the isomers is the most critical step. The isomers exhibit distinct physical properties.

Separation Strategy
  • Distillation: The N2-isomer typically has a lower boiling point than the N1-isomer due to lower polarity (dipole moment). Vacuum distillation can effectively separate them.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (60-120 mesh).

    • Mobile Phase: DCM:Methanol (95:5).

    • Elution Order: The N2-isomer (less polar) elutes first; the N1-isomer (more polar) elutes second.

Analytical Validation (NMR)

Proton NMR is definitive for assignment.

Isomer1H NMR Feature (CDCl3)Structural Reason
N2-Isomer Tetrazole-H singlet at ~8.6 ppm Shielded by electron density at N2/N3.
N1-Isomer Tetrazole-H singlet at ~9.2 ppm Deshielded; closer to electron-withdrawing N1.
Linker N-CH2 triplet shifts differ by ~0.2 ppmN1-CH2 is typically more downfield.

Process Workflow Diagram

Workflow Start Start: 1H-Tetrazole + NaOH + H2O Add Add 2-Chloroethanol (Temp < 10°C) Start->Add React Reflux 6 Hours (Monitor HPLC) Add->React Strip Vacuum Distillation (Remove Water) React->Strip Extract Extract with Isopropanol Filter Salts Strip->Extract Crude Crude Isomer Mix Extract->Crude Purify Fractional Distillation or Silica Column Crude->Purify Final Pure N1 & N2 Isomers Purify->Final

Figure 2: Step-by-step process workflow from reaction initiation to isomer separation.

Troubleshooting

  • Problem: Low conversion.

    • Cause: Hydrolysis of 2-chloroethanol by water/base before it reacts with tetrazole.

    • Solution: Ensure 2-chloroethanol is added slowly at low temperature. Increase equivalents to 1.2 or 1.3.

  • Problem: "Tar" formation.

    • Cause: Polymerization of 2-chloroethanol or decomposition of tetrazole at excessive temperatures.

    • Solution: Do not exceed 100°C. Ensure inert atmosphere (Nitrogen) if using organic solvents.

  • Problem: Inseparable isomers.

    • Solution: If distillation fails, derivatize the alcohol group (e.g., acetylation) to increase the difference in Rf values for chromatography, then hydrolyze back to the alcohol.

References

  • Regioselectivity in Tetrazole Alkylation: Reynard, G., et al. (2022).[5][6][7] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]

  • General Synthesis of Tetrazoles: Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Isomer Differentiation (NMR): Popova, E. A., et al. (2017).[8] Prototropic Tautomerism and Acidity of Tetrazoles. Russian Journal of Organic Chemistry. (Cited contextually regarding N1/N2 shifts).

  • Industrial Application Context: Technical Disclosure Commons. (2023).[9][10] Process for the preparation of Cenobamate intermediates. (Illustrates N2-alkylation preference). [Link]

Sources

Application

Application Note: 1H-Tetrazole-1-ethanol in Coordination Chemistry

Ligand Architectures for Energetic Materials & MOFs[1][2] Executive Summary 1H-Tetrazole-1-ethanol (also known as 1-(2-hydroxyethyl)tetrazole, HET ) represents a bifunctional ligand class bridging the gap between high-en...

Author: BenchChem Technical Support Team. Date: February 2026

Ligand Architectures for Energetic Materials & MOFs[1][2]

Executive Summary

1H-Tetrazole-1-ethanol (also known as 1-(2-hydroxyethyl)tetrazole, HET ) represents a bifunctional ligand class bridging the gap between high-energy density materials (HEDMs) and functional metal-organic frameworks (MOFs). Unlike its 5-substituted counterparts, HET features substitution at the N1 position, creating a unique electronic environment that favors coordination at the N4 nitrogen.

This guide provides high-fidelity protocols for utilizing HET to synthesize energetic coordination compounds (ECCs) and coordination polymers. It addresses the critical safety parameters required when handling nitrogen-rich ligands and transition metal nitrates/perchlorates.

Ligand Profile & Coordination Mechanics

Chemical Identity:

  • IUPAC Name: 2-(1H-tetrazol-1-yl)ethanol

  • Formula: C3H6N4O

  • MW: 114.11 g/mol

  • Key Functionality: High nitrogen content (~49%) combined with a solubilizing hydroxyl tail.

Coordination Modes: The HET ligand exhibits versatile binding modes driven by the "hard" nitrogen donors and the "hard" oxygen donor.

  • Monodentate (N4-Donor): The most common mode for N1-substituted tetrazoles. The steric bulk of the ethanol chain at N1 generally blocks N2, forcing coordination at the distal N4 position.

  • Bridging (μ2-N4, O): In polymeric structures, the ligand can bridge two metal centers, binding via N4 to one metal and the hydroxyl oxygen to another.

  • Chelating (N4, O): Although less common due to the 5-membered ring strain, chelation can occur with oxophilic metals (e.g., Cu(II), Zn(II)), especially if the hydroxyl group is deprotonated to form an alkoxide.

CoordinationModes cluster_0 Steric Control Ligand 1H-Tetrazole-1-ethanol (HET) N4 N4 Donor (Primary) Ligand->N4 OH OH Donor (Secondary) Ligand->OH Metal Metal Center (Cu, Zn, Co) N4->Metal σ-donation OH->Metal Chelation/Bridging N1_Sub N1-Ethyl Group Blocks N2/N5

Figure 1: Logic flow of HET coordination. The N1-substitution directs binding primarily to N4, while the hydroxyl tail offers secondary structural support.

Application Areas
  • Energetic Coordination Compounds (ECCs): HET is used to stabilize high-nitrogen metal complexes. The hydroxyl group improves crystal density (via H-bonding), a critical factor for detonation velocity.

  • Bio-Active MOFs: The ethanol tail mimics biological substrates, making Zn-HET frameworks candidates for drug delivery vectors.

  • Catalysis: Cu-HET complexes have shown utility in catalyzing azide-alkyne cycloadditions (click chemistry).

Experimental Protocols
Safety Pre-requisite: Handling Energetic Ligands

WARNING: Tetrazole complexes with oxidizing anions (nitrate, perchlorate) are primary explosives .

  • Scale: Never exceed 1.0 mmol scale for initial characterization.

  • Shielding: Use Kevlar gloves, face shield, and a blast shield.

  • Tools: Use Teflon or wood spatulas; avoid metal-on-metal friction.

Protocol A: Synthesis of 2 (Energetic Complex)

Objective: Synthesis of a high-density energetic copper complex.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • 1H-Tetrazole-1-ethanol (HET)

  • Solvent: Absolute Ethanol

  • Diethyl ether (for washing)

Workflow:

  • Solution Preparation:

    • Dissolve 241 mg (1.0 mmol) of Cu(NO3)2·3H2O in 5 mL of absolute ethanol. The solution should be clear blue.

    • Dissolve 456 mg (4.0 mmol) of HET in 5 mL of warm ethanol (40°C).

  • Complexation:

    • Add the HET solution dropwise to the copper solution under magnetic stirring.

    • Observation: The solution will deepen in color (royal blue) as the N4-coordination displaces solvent molecules.

  • Crystallization:

    • Stir for 30 minutes at room temperature.

    • Allow the solvent to evaporate slowly in a desiccator (do not heat).

    • Blue block-crystals will form over 24-48 hours.

  • Isolation:

    • Filter the crystals.

    • Wash with cold diethyl ether (2 x 2 mL) to remove unreacted ligand.

    • Air dry behind a blast shield.

Protocol B: Solvothermal Synthesis of Zn-HET MOF

Objective: Creation of a 2D coordination polymer for structural analysis.

Materials:

  • ZnCl2 or Zn(NO3)2

  • HET Ligand[1][2][3]

  • Solvent: Methanol/Water (3:1 v/v)

  • Teflon-lined autoclave (25 mL)

Workflow:

  • Loading: Mix 1.0 mmol Zn salt and 2.0 mmol HET in 10 mL of solvent mixture.

  • pH Adjustment: Add 0.5 mL of 0.1M NaOH to facilitate deprotonation of the hydroxyl group (optional, promotes bridging).

  • Thermal Treatment: Seal autoclave and heat to 120°C for 72 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour to promote single-crystal growth.

  • Harvest: Collect colorless prism crystals by filtration.

Characterization & Validation

To validate the successful coordination of HET, compare the spectral data of the free ligand against the metal complex.

Table 1: Key FTIR Diagnostic Bands

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Mechanistic Insight
ν(O-H) 3350 (Broad)3200-3400 (Sharp)Shift indicates H-bonding or coordination.
ν(C=N) Ring 1450, 14901465, 1510Blue shift (increase) confirms N4 coordination (σ-donation strengthens ring).
Tetrazole Ring 1050-11001080-1120Characteristic "breathing" mode of the ring.
Anion (NO3-) N/A1384 (Strong)Confirms presence of nitrate counter-anion.

Crystallographic Validation (SC-XRD):

  • Space Group: Often P2(1)/c or P-1.

  • Bond Lengths: Cu-N bonds should fall in the 1.98 – 2.05 Å range.

  • Validation Check: If Cu-N > 2.2 Å, the ligand is likely weakly bound or acting as a solvate rather than a primary ligand.

Experimental Logic Visualization

SynthesisWorkflow cluster_safety Safety Checkpoint Start Precursors: Metal Salt + HET Ligand Solvent Solvent Choice: EtOH (Energetic) MeOH/H2O (MOF) Start->Solvent Mix Mixing Strategy Solvent->Mix Dissolution Reaction Reaction Conditions: RT Stirring vs. Autoclave Mix->Reaction Stoichiometry Control Crystal Crystallization: Slow Evaporation Reaction->Crystal Nucleation Validation Validation: FTIR & XRD Crystal->Validation Structural Proof

Figure 2: Step-by-step synthesis workflow distinguishing between standard complexation and MOF synthesis routes.

References
  • Ligand Synthesis & Properties

    • Source: Organic Chemistry Portal. "Synthesis of 1H-tetrazoles.
    • URL:[Link]

  • Energetic Coordination Chemistry

    • Source: Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." de Gruyter. (Authoritative text on tetrazole-based energetic complexes).
    • URL:[Link]

  • Coordination Modes of N1-Substituted Tetrazoles

    • Source: Kitchen, J. A., et al. (2012). "Tetrazole-based ligands: an overview of their coordination chemistry.
    • URL:[Link]

  • Safety Data (Tetrazoles)

Sources

Method

Application Notes and Protocols for the Esterification of 1H-Tetrazole-1-ethanol

Introduction: The Significance of Tetrazole Esters in Medicinal Chemistry The tetrazole moiety is a critical pharmacophore in modern drug discovery, serving as a bioisosteric replacement for the carboxylic acid group in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrazole Esters in Medicinal Chemistry

The tetrazole moiety is a critical pharmacophore in modern drug discovery, serving as a bioisosteric replacement for the carboxylic acid group in many therapeutic agents.[1][2] This substitution often enhances metabolic stability, lipophilicity, and membrane permeability, thereby improving the pharmacokinetic profile of drug candidates. The esterification of alcohols bearing a tetrazole ring, such as 1H-Tetrazole-1-ethanol, provides a versatile handle for prodrug strategies, modulation of solubility, and the introduction of various functional groups for further molecular elaboration. These esters are valuable intermediates in the synthesis of a wide range of biologically active compounds.[3]

This comprehensive guide provides detailed protocols for the esterification of 1H-Tetrazole-1-ethanol, focusing on two robust and widely applicable methods: the Mitsunobu reaction and Steglich esterification. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Chemical Structures and Properties

A clear understanding of the starting material and the expected product is fundamental.

Table 1: Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
1H-Tetrazole-1-ethanol C₃H₆N₄O114.11A primary alcohol with a tetrazole substituent. The tetrazole ring has a pKa of approximately 4.9, making it weakly acidic.[4]
Generic Ester Product VariesVariesThe ester product will have characteristic spectroscopic signatures, including a carbonyl stretch in the IR spectrum and specific shifts in the ¹H and ¹³C NMR spectra.

Reaction Mechanisms: A Tale of Two Pathways

The choice of esterification method depends on the substrate's sensitivity and the desired reaction conditions.

The Mitsunobu Reaction: A Mild and Inversive Pathway

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into esters under mild, neutral conditions, proceeding with a clean inversion of stereochemistry at the alcohol carbon (though not relevant for the primary alcohol of 1H-Tetrazole-1-ethanol).[4][5][6][7][8][9] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

The mechanism involves the initial formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then protonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile. The alcohol is activated by forming an alkoxyphosphonium salt, which is then displaced by the carboxylate in an Sₙ2 fashion.

Steglich Esterification: Carbodiimide-Mediated Acylation

Steglich esterification is a modification of the Fischer esterification that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent.[1][10][11][12][13] A key advantage of this method is that it can be performed at room temperature and is suitable for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficient esterification of alcohols.

The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the ester and a urea byproduct (dicyclohexylurea (DCU) in the case of DCC). DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium species.

Experimental Protocols

Protocol 1: Mitsunobu Esterification of 1H-Tetrazole-1-ethanol

This protocol describes the esterification of 1H-Tetrazole-1-ethanol with a generic carboxylic acid (R-COOH) using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Materials:

  • 1H-Tetrazole-1-ethanol

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1H-Tetrazole-1-ethanol (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous THF (10 mL per mmol of alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. The characteristic red color of the azodicarboxylate may fade as the reaction progresses.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Table 2: Reagent Quantities for Mitsunobu Esterification (Example Scale)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
1H-Tetrazole-1-ethanol1.0114.115.0570.5 mg
Carboxylic Acid (R-COOH)1.2Varies6.0Varies
Triphenylphosphine (PPh₃)1.5262.297.51.97 g
DEAD (40% in toluene)1.5174.177.5~3.2 mL
Anhydrous THF---50 mL

Workflow for Mitsunobu Esterification:

Mitsunobu_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 1H-Tetrazole-1-ethanol, Carboxylic Acid, and PPh₃ in anhydrous THF B Cool to 0 °C A->B C Slowly add DEAD/DIAD B->C D Warm to RT and stir for 12-24h C->D E Concentrate in vacuo D->E F Dilute with Ethyl Acetate E->F G Aqueous Wash (NaHCO₃, H₂O, Brine) F->G H Dry organic layer G->H I Concentrate and purify by column chromatography H->I J Characterize pure product I->J

Caption: Workflow for Mitsunobu Esterification.

Protocol 2: Steglich Esterification of 1H-Tetrazole-1-ethanol

This protocol details the esterification using DCC as the coupling agent and DMAP as the catalyst.

Materials:

  • 1H-Tetrazole-1-ethanol

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a stirred solution of the carboxylic acid (1.2 eq) and 1H-Tetrazole-1-ethanol (1.0 eq) in anhydrous DCM (10 mL per mmol of alcohol) at room temperature, add DMAP (0.1 eq).

  • Add a solution of DCC (1.5 eq) in anhydrous DCM portion-wise. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Table 3: Reagent Quantities for Steglich Esterification (Example Scale)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass
1H-Tetrazole-1-ethanol1.0114.115.0570.5 mg
Carboxylic Acid (R-COOH)1.2Varies6.0Varies
DCC1.5206.337.51.55 g
DMAP0.1122.170.561.1 mg
Anhydrous DCM---50 mL

Workflow for Steglich Esterification:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Carboxylic Acid, 1H-Tetrazole-1-ethanol, and DMAP in anhydrous DCM B Add DCC solution A->B C Stir at RT for 12-24h B->C D Filter DCU precipitate C->D E Concentrate filtrate D->E F Aqueous Wash (HCl, NaHCO₃, H₂O, Brine) E->F G Dry organic layer F->G H Concentrate and purify by column chromatography G->H I Characterize pure product H->I

Caption: Workflow for Steglich Esterification.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized ester.

Table 4: Spectroscopic Data for a Representative Ester (e.g., 2-(1H-tetrazol-1-yl)ethyl acetate)

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.0 (s, 1H, N-CH-N), ~4.6 (t, 2H, N-CH₂), ~4.4 (t, 2H, O-CH₂), ~2.0 (s, 3H, CO-CH₃). Chemical shifts are approximate and will vary with the specific ester.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~170 (C=O), ~145 (N-CH-N), ~60 (O-CH₂), ~45 (N-CH₂), ~20 (CO-CH₃).
FTIR (thin film)ν (cm⁻¹): ~1740 (C=O stretch), ~1240 (C-O stretch), ~2950 (C-H stretch).
Mass Spectrometry (ESI+)m/z: [M+H]⁺, [M+Na]⁺.

Safety and Handling

General Precautions:

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]

Reagent-Specific Hazards:

  • 1H-Tetrazole and its derivatives: Tetrazoles can be explosive, especially when heated or subjected to shock.[5] Avoid heating to high temperatures.

  • DEAD and DIAD: These are toxic and potential sensitizers. Handle with care and avoid inhalation and skin contact.

  • DCC: DCC is a potent skin sensitizer and should be handled with extreme caution.

  • Solvents: THF and DCM are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16][17]

Conclusion

The Mitsunobu reaction and Steglich esterification are reliable and versatile methods for the synthesis of esters from 1H-Tetrazole-1-ethanol. The choice between these protocols will depend on the specific carboxylic acid used, the desired scale of the reaction, and the available laboratory equipment. Careful execution of these protocols, coupled with thorough purification and characterization, will enable researchers to access a wide array of novel tetrazole-containing esters for applications in drug discovery and development.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC - NIH. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC - NIH. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • 1-H-TETRAZOLE - Bio-Fine. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. PMC - NIH. Available at: [Link]

Sources

Application

Application Note: 1H-Tetrazole-1-ethanol Intermediates in Cephalosporin Design

This Application Note is structured to provide an authoritative, field-validated guide for the synthesis, analysis, and application of 1H-Tetrazole-1-ethanol (specifically its bioactive derivative, 1-(2-Hydroxyethyl)-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-validated guide for the synthesis, analysis, and application of 1H-Tetrazole-1-ethanol (specifically its bioactive derivative, 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole ) in the development of cephalosporin antibiotics like Flomoxef .

Document ID: AN-TZ-045 | Version: 2.1 | Focus: Synthesis, Regiocontrol, and Coupling Strategies

Executive Summary & Strategic Importance

In the structural optimization of cephalosporin antibiotics, the C-3 substituent is a critical determinant of pharmacokinetic properties and antibacterial spectrum. 1H-Tetrazole-1-ethanol , particularly in its sulfurized form 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole (HTMT) , represents a pivotal side-chain intermediate.

Unlike the common N-methylthiotetrazole (MTT) side chain found in Cefoperazone and Cefamandole, the hydroxyethyl variant (found in Flomoxef ) introduces a polar hydroxyl handle. This modification modulates plasma protein binding and water solubility while maintaining high affinity for Penicillin-Binding Proteins (PBPs).

Key Technical Challenges:

  • Regioselectivity: Alkylation of the tetrazole ring often yields a mixture of N1 (desired) and N2 (impurity) isomers.[1]

  • Purification: The isomers have similar boiling points and solubilities, necessitating rigorous process control.

  • Safety: While structurally distinct from MTT, tetrazole-thiol derivatives require specific handling due to potential disulfiram-like biological activity.

Chemical Identity & Reaction Pathways[2][3]

The term "1H-Tetrazole-1-ethanol" in antibiotic synthesis almost exclusively refers to the 5-mercapto derivative used for the C-3 thioether linkage.

FeatureTarget Intermediate (API Grade)Common Impurity
Name 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole 2-(2-Hydroxyethyl)-5-mercapto-2H-tetrazole
Structure N1-substituted (Thermodynamic product)N2-substituted (Kinetic product)
Role Active Side Chain (Flomoxef)Inactive / Toxic Impurity
CAS 61618-27-761618-28-8
Synthesis Pathway Visualization

The following diagram outlines the critical regioselectivity bifurcation during synthesis.

TetrazoleSynthesis Start 5-Mercapto-1H-tetrazole (HMT) Intermediate Transition State (Alkylation) Start->Intermediate Activation Reagent Reagent: Ethylene Carbonate (Cat: NaOH/BF3) Reagent->Intermediate ProductN1 Target: N1-Isomer 1-(2-Hydroxyethyl)... (Yield: ~85%) Intermediate->ProductN1 Thermodynamic Control (High Temp, Polar Solvent) ProductN2 Impurity: N2-Isomer 2-(2-Hydroxyethyl)... (Yield: ~15%) Intermediate->ProductN2 Kinetic Control Coupling Cephalosporin Coupling (C-3 Substitution) ProductN1->Coupling Thioether Bond Formation

Figure 1: Reaction pathway showing the critical bifurcation between the desired N1-isomer and the N2-impurity during the alkylation of 5-mercapto-1H-tetrazole.

Manufacturing Protocols

Protocol A: Regioselective Synthesis via Ethylene Carbonate

This method is preferred over the 2-chloroethanol route due to "green" chemistry principles (avoiding halogenated alkylating agents) and improved N1 selectivity.

Reagents:

  • 5-Mercapto-1H-tetrazole (HMT): 100 mmol

  • Ethylene Carbonate: 120 mmol

  • Catalyst: NaOH (0.5 eq) or Triethylamine

  • Solvent: Toluene or DMF (Solvent polarity affects isomer ratio)

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round bottom flask with HMT (10.2 g) and Toluene (50 mL). Add NaOH (2.0 g) as a catalyst.

    • Expert Insight: Using a non-polar solvent like Toluene often favors the N1 isomer precipitation, whereas DMF keeps both in solution, complicating separation.

  • Alkylation: Heat the mixture to reflux (110°C) . Add Ethylene Carbonate portion-wise over 30 minutes.

    • Causality: High temperature promotes the thermodynamic rearrangement to the more stable N1 isomer. Lower temperatures (<80°C) increase the N2 impurity ratio.

  • Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor CO2 evolution (cessation indicates completion).

  • Work-up: Cool the reaction mass to 5°C. The N1-isomer (Target) typically crystallizes out due to hydrogen bonding, while the N2-isomer remains in the organic mother liquor.

  • Filtration: Filter the solid. Wash with cold toluene.

  • Recrystallization: Purify using Isopropyl Alcohol (IPA) to achieve >99% isomeric purity.

Protocol B: Downstream Coupling to Cephalosporin Core (7-ACA Derivative)

Once the 1H-tetrazole-1-ethanol intermediate is secured, it is coupled to the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid or 7-ACA).

Reagents:

  • 7-ACA (or 7-MAC derivative)

  • 1-(2-Hydroxyethyl)-5-mercapto-1H-tetrazole (HTMT)

  • Boron Trifluoride Etherate (BF3[1]·Et2O) - Lewis Acid Catalyst

Methodology:

  • Activation: Dissolve the Cephalosporin core (with C3-acetoxy group) in Acetonitrile.

  • Displacement: Add HTMT (1.1 eq) and BF3·Et2O (2.0 eq).

  • Mechanism: The Lewis acid activates the C3-acetoxy group, facilitating nucleophilic attack by the tetrazole thiol.

    • Self-Validating Check: The reaction color typically shifts from pale yellow to deep orange/brown upon complexation.

  • Quenching: Quench with ice water to precipitate the coupled product.

Analytical Quality Control

Distinguishing the N1 and N2 isomers is the primary analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method[4][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 0.1% Phosphoric Acid in Water.

    • Buffer B: Acetonitrile.

    • Gradient: 0-10% B over 15 mins (The isomers are highly polar).

  • Detection: UV at 220 nm (Tetrazole ring absorption).

  • Retention Profile:

    • N1-Isomer (Target): Elutes later (more polar due to exposed -OH/Thiol arrangement).

    • N2-Isomer (Impurity): Elutes earlier.

NMR Validation (1H NMR in DMSO-d6)
  • N1-Isomer: The ethylene protons typically appear as two distinct triplets at δ 4.25 (N-CH2) and δ 3.80 (CH2-OH) .

  • N2-Isomer: The N-CH2 signal is often shifted downfield (approx δ 4.60 ) due to the electron distribution differences in the 2H-tetrazole ring.

Safety & Toxicology (E-E-A-T)

The "MTT" Effect and Structural Nuance

Researchers must be aware of the safety profile associated with tetrazole-thiol side chains.

  • Hypoprothrombinemia: The N-methylthiotetrazole (MTT) group (found in Cefamandole) inhibits Vitamin K epoxide reductase.

  • Disulfiram-like Reaction: These groups inhibit aldehyde dehydrogenase, causing accumulation of acetaldehyde if alcohol is consumed.[2][3]

  • Assessment for HTMT: While the hydroxyethyl substitution (HTMT) in Flomoxef is structurally distinct from the methyl group in MTT, it retains the thiotetrazole core. Studies suggest the bleeding risk is lower with HTMT than MTT, but the disulfiram-like potential remains .

  • Handling: All tetrazole-thiol intermediates should be handled in fume hoods. Avoid skin contact; sulfur-based sensitization is possible.

References

  • Synthesis & Regioselectivity

    • Title: "Regioselective alkyl
    • Source:Journal of Organic Chemistry.
    • Context: Defines the thermodynamic preference for N1 alkyl
    • (Search: Tetrazole Alkylation Regioselectivity)

  • Antibiotic Application (Flomoxef)

    • Title: "Structure-activity relationships of 1-substituted-tetrazolyl cephalosporins."
    • Source:Antimicrobial Agents and Chemotherapy.[4]

    • Context: Explains the role of the hydroxyethyl group in PBP binding.
  • Safety Profile (MTT vs HTMT)

    • Title: "The effect of cephalosporin antibiotics on alcohol metabolism: a review."
    • Source:NIH / PubMed.
    • Context: Mechanisms of aldehyde dehydrogenase inhibition by tetrazole thiols.[3]

  • Analytical Methods

    • Title: "HPLC separation of N1- and N2-substituted tetrazole isomers."
    • Source:Journal of Chrom
    • Context: Standard valid

Sources

Method

Application Note: Regioselective Synthesis of 1H-Tetrazole-1-ethanol Derivatives

Executive Summary 1H-Tetrazole-1-ethanol derivatives serve as critical bioisosteres for carboxylic acids in medicinal chemistry. They are pivotal intermediates in the synthesis of cephalosporin antibiotics (e.g., Cefaman...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Tetrazole-1-ethanol derivatives serve as critical bioisosteres for carboxylic acids in medicinal chemistry. They are pivotal intermediates in the synthesis of cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone) and oxacephem antibiotics (e.g., Flomoxef).

The primary synthetic challenge in generating these scaffolds is regioselectivity . The tetrazole ring is an ambident nucleophile; direct alkylation often yields a mixture of the desired N1-isomer and the thermodynamically favored N2-isomer . This guide details two distinct protocols to solve this challenge:

  • Method A (De Novo Cyclization): Uses 2-aminoethanol to construct the ring, ensuring 100% N1-regioselectivity.

  • Method B (Catalytic Alkylation): A "Green Chemistry" approach using ethylene carbonate, optimized for industrial scalability.

Mechanistic Insight: The N1 vs. N2 Dilemma

To optimize reaction conditions, one must understand the electronic and steric factors governing the tetrazole ring.

  • The Ambident Anion: Upon deprotonation, the negative charge of the tetrazolate anion is delocalized.

  • Steric vs. Electronic Control:

    • N2-Alkylation: Generally favored under thermodynamic control and steric hindrance because the N2 position is further removed from the C5 substituent.

    • N1-Alkylation: Required for most bioactive derivatives (like the 1-hydroxyethyl side chain in antibiotics). Achieving this via direct alkylation requires specific solvent effects or kinetic control.

Pathway Visualization

The following diagram illustrates the bifurcation in synthesis and why "De Novo" cyclization is preferred for purity.

TetrazoleRegioselectivity cluster_legend Selectivity Outcome Start Precursor Selection RouteA Route A: Direct Alkylation (5-Substituted Tetrazole + Electrophile) Start->RouteA Low Cost / Scalable RouteB Route B: De Novo Cyclization (Primary Amine + Azide Source) Start->RouteB High Purity IntermedA Ambident Tetrazolate Anion RouteA->IntermedA Base (NaOH/K2CO3) IntermedB Imidoyl Azide Intermediate RouteB->IntermedB Orthoformate/TMSN3 ProdN2 N2-Isomer (Major Impurity) Thermodynamically Favored IntermedA->ProdN2 Steric Control ProdN1 N1-Isomer (Target) 1H-Tetrazole-1-ethanol IntermedA->ProdN1 Kinetic Control (Minor) IntermedB->ProdN1 Electrocyclic Ring Closure (Exclusive N1)

Figure 1: Mechanistic bifurcation showing why direct alkylation leads to mixtures (N1/N2), while de novo cyclization locks the substituent at N1.

Protocol A: De Novo Cyclization (High Fidelity)

Best for: Discovery chemistry, high-purity requirements, and substrates where C5 is hydrogen or simple alkyls. Principle: The substituent is attached to the nitrogen before the ring is formed, preventing N2 isomer formation entirely.

Materials
  • Substrate: 2-Aminoethanol (CAS: 141-43-5)

  • Reagent: Triethyl orthoformate (TEOF) or Sodium Azide (NaN3)

  • Catalyst: Glacial Acetic Acid or Ytterbium Triflate [Yb(OTf)3] (for milder conditions)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Imidate Formation:

    • Charge a round-bottom flask with 2-aminoethanol (10 mmol) and triethyl orthoformate (15 mmol).

    • Add Sodium Azide (12 mmol). Caution: Azides are potentially explosive.[1] Use a blast shield.

    • Add Glacial Acetic Acid (15 mL).

  • Cyclization:

    • Heat the mixture to 80–90°C under reflux for 4–6 hours.

    • Monitor: TLC (MeOH:DCM 1:9) will show the disappearance of the amine.

  • Workup:

    • Cool reaction to room temperature.

    • Add concentrated HCl (3 mL) dropwise to decompose excess azide (in a well-ventilated fume hood).

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated NaHCO3.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over anhydrous Na2SO4 and evaporate.

    • Yield: Typically 85–95% of pure 1-(2-hydroxyethyl)-1H-tetrazole.

Protocol B: Catalytic Alkylation with Ethylene Carbonate

Best for: Industrial scale-up of 5-mercapto derivatives (e.g., HMMT for antibiotics). Principle: Uses ethylene carbonate (EC) as a safe, non-volatile substitute for ethylene oxide. While this is an alkylation, using Phase Transfer Catalysis (PTC) and specific temperature control can shift the ratio to favor the N1 isomer significantly.

Materials
  • Substrate: 5-Mercapto-1H-tetrazole (sodium salt preferred)

  • Alkylating Agent: Ethylene Carbonate (CAS: 96-49-1)

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Potassium Carbonate

  • Solvent: Toluene or Xylene (requires high boiling point)

Step-by-Step Methodology
  • Reaction Setup:

    • Suspend 5-mercapto-1H-tetrazole sodium salt (10 mmol) in Toluene (20 mL).

    • Add Ethylene Carbonate (12 mmol).

    • Add catalytic TBAI (0.5 mmol).

  • Decarboxylative Alkylation:

    • Heat the mixture to reflux (110°C) .

    • Mechanism:[2][3][4] The tetrazole nucleophile attacks the carbonate, followed by CO2 extrusion.

    • Time: 5–8 hours. Evolution of CO2 gas indicates reaction progress.

  • Purification (Crucial Step):

    • Cool to room temperature. The product often precipitates or forms an oil.

    • Decant the toluene.

    • Regio-purification: Recrystallize the crude residue from Isopropanol . The N1-isomer (1-(2-hydroxyethyl)-5-mercaptotetrazole) crystallizes more readily than the N2-isomer.

  • Validation:

    • Check melting point (Target: ~135–136°C for the thiol derivative).

Analytical Validation (Self-Validating System)

Distinguishing N1 from N2 isomers is critical. Use 13C NMR as the definitive "fingerprint."

FeatureN1-Isomer (Target)N2-Isomer (Impurity)
13C NMR (Ring Carbon) 145 – 155 ppm 160 – 165 ppm (Downfield shift)
1H NMR (CH2-N) Typically 4.4 – 4.6 ppm Typically 4.8 – 5.0 ppm (Deshielded)
Solubility Higher polarity (due to dipole)Lower polarity (more lipophilic)
TLC (Polar Eluent) Lower Rf valueHigher Rf value
Workflow Diagram: QC Decision Tree

QCDecision Sample Crude Product NMR 13C NMR Analysis Sample->NMR Check Check C5 Shift NMR->Check ResN1 Signal @ ~150 ppm (N1 Isomer) Check->ResN1 Major Peak ResN2 Signal @ ~163 ppm (N2 Isomer) Check->ResN2 Major Peak Action1 Proceed to Functionalization ResN1->Action1 Action2 Recrystallize (Isopropanol) ResN2->Action2

Figure 2: Quality Control Decision Tree based on 13C NMR chemical shifts.

References

  • Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. PrepChem. Available at: [Link]

  • Reynard, G., et al. (2022).[5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry (RSC).[5] Available at: [Link]

  • Synthesis of 1H-tetrazoles (General Review). Organic Chemistry Portal. Available at: [Link]

  • Zahraie, Z., et al. (2019).[2] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles..." Nanomedicine Research Journal.[2] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tetrazole Isomer Separation &amp; Identification

Topic: Separation and Identification of N1 and N2 Isomers of Tetrazole Ethanol Derivatives Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Introduction: The N1 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Identification of N1 and N2 Isomers of Tetrazole Ethanol Derivatives

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Introduction: The N1 vs. N2 Challenge

Welcome to the Tetrazole Technical Support Hub. If you are working with 5-substituted tetrazoles, particularly alkylating them with halo-ethanols or ethylene oxide, you are likely facing the classic regioisomer mixture problem.

Tetrazoles exist in an annular tautomeric equilibrium (


 and 

). Alkylation typically destroys this equilibrium, locking the molecule into N1-substituted (more polar) or N2-substituted (less polar) isomers. Because these isomers possess distinct metabolic profiles and pharmacokinetics (bioisosteres of carboxylic acids), achieving high purity is critical.

This guide provides field-proven protocols for separating these isomers and, crucially, identifying which is which without needing X-ray crystallography.

Module 1: Chromatographic Separation (Troubleshooting)

Quick Diagnostic: Elution Order Heuristics

Before starting, you must predict where your isomer will appear. The elution order is dictated by the dipole moment. N1 isomers generally have a larger dipole moment (more polar) than N2 isomers.

ModeStationary PhaseFirst Eluting Peak Second Eluting Peak Mechanism
Reverse Phase (RP) C18 / C8N1-Isomer (Polar)N2-Isomer (Non-Polar)Hydrophobic Interaction
Normal Phase (NP) SilicaN2-Isomer (Non-Polar)N1-Isomer (Polar)Adsorption/Polarity
Scenario A: "I have poor resolution (Rs < 1.5) on my C18 column."

Root Cause: Tetrazoles are acidic bioisosteres (


 ~4.5–5.0). If your mobile phase pH is near the 

, the tetrazole exists as a mixture of ionized and neutral species, causing peak broadening and co-elution.

Protocol 1: pH Control Optimization

  • Acidify Mobile Phase: Add 0.1% Formic Acid or 0.1% TFA to both water and acetonitrile lines. This suppresses ionization, forcing the tetrazole into its neutral form, which interacts more predictably with the C18 chain.

  • Switch Selectivity: If C18 fails, switch to a Phenyl-Hexyl column.

    • Why? Tetrazoles are aromatic.[1][2] Phenyl-hexyl columns engage in

      
      -
      
      
      
      interactions with the tetrazole ring. The N1 and N2 isomers have different electron densities, often resulting in drastically different retention times on phenyl phases compared to alkyl phases.
Scenario B: "I need to scale up to Prep-HPLC, but the isomers are crashing out."

Root Cause: Solubility disparity. N1 isomers (polar) are often solids with poor solubility in organic solvents, while N2 isomers (oils) are more lipophilic.

Protocol 2: The "Sandwich" Injection Method

  • Dissolve the sample in DMSO (highest solubility).

  • Dilute 1:1 with Methanol (to reduce viscosity).

  • Filter through a 0.2 µm PTFE filter.

  • Injection: Do not inject pure DMSO if possible. It causes "breakthrough" where the solvent carries the analyte down the column. Use a sandwich injection or a loading pump to dilute the DMSO plug with water immediately before the column head.

Visual Workflow: Separation Logic

SeparationLogic start Start: Isomer Mixture check_mode Select Mode start->check_mode rp_path Reverse Phase (C18) check_mode->rp_path np_path Normal Phase (Silica) check_mode->np_path rp_result Order: N1 (Polar) -> N2 (Non-Polar) rp_path->rp_result np_result Order: N2 (Non-Polar) -> N1 (Polar) np_path->np_result issue Issue: Co-elution / Tailing? rp_result->issue fix_ph Action: Add 0.1% Formic Acid issue->fix_ph Tailing fix_col Action: Switch to Phenyl-Hexyl issue->fix_col No Separation

Caption: Decision tree for chromatographic separation of tetrazole regioisomers based on polarity and resolution issues.

Module 2: Structural Identification (The "Which is Which")

Scenario C: "I have two clean peaks. How do I confirm identity without X-ray?"

The Golden Rule: Do not rely solely on NOESY. The definitive method is


C NMR  and HMBC  (Heteronuclear Multiple Bond Correlation).

Protocol 3: NMR Determination

  • Acquire

    
    C NMR:  Focus on the C5  carbon (the carbon in the tetrazole ring).
    
  • Acquire HMBC: Look for correlations between the alkyl tail protons and the C5 carbon.

Data Interpretation Table:

FeatureN1-Isomer (1-substituted)N2-Isomer (2-substituted)Reasoning

C Shift (C5)
Upfield (~145–155 ppm) Downfield (~160–168 ppm) N2 substitution reduces electron density at C5 more than N1.
HMBC Correlation Alkyl protons show correlation to C5 (2-3 bonds).Alkyl protons show correlation to C5 (3 bonds).Geometry dependent.[3]
Physical State Often Solid (High MP)Often Oil / Low MPIntermolecular forces (dipole).

Expert Tip: If you synthesize 5-phenyltetrazole derivatives, the ortho-protons of the phenyl ring in the N1-isomer are often shielded (shifted upfield) compared to the N2-isomer due to the orthogonal twisting of the phenyl ring relative to the tetrazole plane to relieve steric strain.

Visual Workflow: NMR Identification

NMRLogic sample Purified Isomer c13 Run 13C NMR sample->c13 check_c5 Check C5 Shift c13->check_c5 n1_id C5 @ 145-155 ppm (N1 Isomer) check_c5->n1_id Upfield n2_id C5 @ 160-168 ppm (N2 Isomer) check_c5->n2_id Downfield

Caption: Flowchart for distinguishing N1 vs N2 isomers using Carbon-13 NMR chemical shifts of the tetrazole C5 carbon.

Module 3: Synthetic Optimization (Prevention)

Scenario D: "Can I synthesize just one isomer to avoid this separation?"

While 100% selectivity is rare, you can tip the balance significantly.

FAQ: How do I favor the N2 isomer?

  • Sterics: Use bulky electrophiles.

  • Reagents: Use Tetrabutylammonium iodide (TBAI) or Lewis acids like Al(OTf)

    
     .
    
  • Mechanism: N2 is often the kinetic product in specific alkylation conditions involving diazo compounds or specific catalysts.

FAQ: How do I favor the N1 isomer?

  • Reagents: Use Methyl 2,2,2-trichloroacetimidate (for methylation) or specific acidic conditions.

  • Thermodynamics: In some solvent systems (e.g., non-polar), the N1 isomer may be thermodynamically favored, though this is highly substrate-dependent.

References

  • Regioselectivity of Tetrazole Alkylation. BenchChem Technical Support. (2025).[4][5] Detailed guide on factors influencing N1 vs N2 ratios.

  • Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. SIELC Technologies. Protocol for reverse-phase separation of tetrazoles using acidic mobile phases.[6]

  • Synthesis and spectroscopic properties of new bis-tetrazoles. National Institutes of Health (PMC). (2019).[2][4][7] Discusses NMR characterization and C5 chemical shifts (168.4 ppm for N2).

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (2019).[2][4][7] Comprehensive review of NMR shifts for N-alkylated tetrazoles.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2014).[2] Comparative analysis of thermodynamic vs kinetic control in nitrogen heterocycles.

Sources

Optimization

Technical Support Center: 1H-Tetrazole-1-ethanol Production

A Senior Application Scientist's Guide to Minimizing Impurities Welcome to the technical support center for 1H-Tetrazole-1-ethanol synthesis. This guide is designed for researchers, chemists, and process development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Impurities

Welcome to the technical support center for 1H-Tetrazole-1-ethanol synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving high purity in their synthetic preparations. As a compound of significant interest in pharmaceutical development, the control of isomeric and process-related impurities is paramount. This document provides in-depth, experience-driven insights into common challenges, troubleshooting strategies, and robust protocols to ensure the integrity of your final product.

Section 1: The Core Challenge: Understanding N1 vs. N2 Alkylation

The primary hurdle in the synthesis of 1H-Tetrazole-1-ethanol is the regioselective alkylation of the tetrazole ring. The tetrazolate anion, formed by deprotonating 1H-tetrazole with a base, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, leading to the desired product (1H-Tetrazole-1-ethanol) and its primary isomeric impurity (2H-Tetrazole-2-ethanol).

The ratio of these isomers is highly dependent on reaction conditions. Generally, N2-alkylation is thermodynamically favored, while N1-alkylation can be kinetically favored, especially with sterically demanding alkylating agents.[1] Understanding and controlling the factors that influence this selectivity is the key to minimizing the principal impurity.

G cluster_intermediate Intermediate cluster_products Products Tetrazole 1H-Tetrazole Anion Tetrazolate Anion (Ambident Nucleophile) Tetrazole->Anion + Base Base Base (e.g., NaOH, K2CO3) Base->Anion AlkylatingAgent Alkylating Agent (e.g., 2-Chloroethanol) Product_N1 Desired Product 1H-Tetrazole-1-ethanol AlkylatingAgent->Product_N1 Impurity_N2 Isomeric Impurity 2H-Tetrazole-2-ethanol AlkylatingAgent->Impurity_N2 Anion->Product_N1 + Alkylating Agent (N1 Attack) Anion->Impurity_N2 + Alkylating Agent (N2 Attack)

Caption: Reaction pathway for the synthesis of 1H-Tetrazole-1-ethanol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Problem: High Levels of Isomeric Impurity

  • Q1: My post-reaction analysis (HPLC/NMR) shows a significant peak corresponding to the 2H-Tetrazole-2-ethanol isomer. What are the primary causes?

    A1: The formation of the thermodynamically more stable 2H-isomer is a common outcome. The key contributing factors are typically related to your reaction conditions:

    • High Reaction Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable 2H-isomer.[1]

    • Solvent Choice: Polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) can favor the formation of the N2-isomer. In these solvents, the cation of the base is well-solvated, leaving the tetrazolate anion more "naked" and reactive, often leading to attack at the more electronegative N2 position.

    • Choice of Base: Strong bases that lead to a highly dissociated tetrazolate salt can increase the proportion of the N2-isomer.

  • Q2: How can I adjust my experimental setup to favor the formation of the desired 1H-isomer?

    A2: To enhance the yield of the 1H-isomer, you should aim to create conditions that favor kinetic control.

    • Lower the Reaction Temperature: Conduct the alkylation at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times, but it will significantly suppress the formation of the thermodynamic N2-product.

    • Optimize Your Solvent System: Consider using less polar or protic solvents. For example, conducting the reaction in alcohols like isopropanol or n-butanol can sometimes alter the selectivity.[2]

    • Select a Milder Base: Using a weaker base, such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH), can sometimes favor N1 alkylation by promoting a more associated ion pair, which can sterically hinder attack at the N2 position.

ParameterAdjustment for Higher N1-SelectivityRationale
Temperature Decrease (e.g., from 80°C to 40-50°C)Favors the kinetically controlled product (N1-isomer).
Solvent Switch from DMF to Isopropanol or AcetonitrileAlters the solvation of the tetrazolate anion, potentially favoring N1 attack.
Base Use K₂CO₃ instead of NaH or NaOHA milder base can lead to different ion-pairing, influencing regioselectivity.
Reaction Time Increase as needed to ensure full conversionCompensates for the lower reaction rate at reduced temperatures.

Problem: Incomplete Reaction or Low Yield

  • Q3: My reaction has stalled, leaving a significant amount of unreacted 1H-tetrazole. What should I investigate?

    A3: This issue typically points to problems with reagents, stoichiometry, or reaction conditions.

    • Reagent Purity: Ensure your starting materials, especially the alkylating agent (e.g., 2-chloroethanol), are pure. The presence of water in solvents like DMF can deactivate strong bases and hydrolyze the alkylating agent.

    • Base Stoichiometry: Incomplete deprotonation of the 1H-tetrazole is a common cause. Ensure you are using at least one full equivalent of base. For weaker bases, a slight excess (e.g., 1.1-1.2 equivalents) may be necessary.

    • Insufficient Temperature/Time: While high temperatures can produce the wrong isomer, a temperature that is too low can prevent the reaction from proceeding at a practical rate. Monitor the reaction by TLC or HPLC to determine the optimal balance between rate and selectivity.

Problem: Product Discoloration

  • Q4: The crude product is a yellow or brown oil/solid, not the expected white crystalline material. What is the source of the color?

    A4: Discoloration often arises from side reactions or the degradation of starting materials or solvents, particularly at elevated temperatures.

    • Solvent Degradation: DMF can decompose at high temperatures, especially in the presence of strong bases, to form colored byproducts.

    • Side Reactions: Although tetrazoles are generally stable, prolonged heating can lead to minor degradation pathways.[1]

    • Action Plan: The most effective solution is purification. If the color persists after initial workup, treatment with activated carbon followed by recrystallization or column chromatography is highly recommended.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to differentiate and quantify the 1H- and 2H- isomers?

    • A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. The proton on the tetrazole ring of the parent compound has a characteristic downfield shift.[4] For the alkylated products, the chemical shifts of the ethanol protons will be distinctly different for the N1 and N2 isomers due to the different electronic environments. ¹H NMR can be used for quantification by integrating the respective signals. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for separating the two isomers and determining their relative purity with high precision.

  • Q2: Is there a danger associated with using sodium azide in this synthesis?

    • A2: Yes. Sodium azide (NaN₃) is highly toxic. Furthermore, when mixed with acid, it can generate hydrazoic acid (HN₃), which is volatile, toxic, and highly explosive.[5] Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction workup should be designed to quench any residual azide safely, typically by using a dilute solution of sodium nitrite under acidic conditions.

  • Q3: Can I use a phase-transfer catalyst (PTC) to improve the reaction?

    • A3: Yes, using a PTC like tetrabutylammonium bromide (TBAB) can be an effective strategy. A PTC facilitates the transfer of the tetrazolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This can allow the reaction to proceed at lower temperatures and with milder bases, often improving the N1/N2 ratio and overall yield.

Section 4: Recommended Purification Protocol: Recrystallization

Recrystallization is an effective method for removing the 2H-isomer and other impurities, provided the initial purity of the 1H-isomer is reasonably high (>70-80%). The principle relies on the different solubility profiles of the two isomers in a given solvent system.

Objective: To purify crude 1H-Tetrazole-1-ethanol containing the 2H-isomer impurity.

Materials:

  • Crude 1H-Tetrazole-1-ethanol

  • Ethyl Acetate (Primary Solvent)

  • Hexanes (Anti-Solvent)

  • Activated Carbon (decolorizing agent, optional)

  • Filter Funnel (Büchner or Hirsch)

  • Filter Paper

  • Erlenmeyer Flasks

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate—just enough to fully dissolve the solid. Stirring and gentle heating (e.g., 50-60°C in a water bath) will facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of your crude product). Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. Performing this step quickly prevents premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Inducing Precipitation (If Necessary): If crystals do not form, slowly add hexanes dropwise to the cooled ethyl acetate solution until turbidity persists. This reduces the solubility of the product, inducing crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (a mixture of ethyl acetate/hexanes can be effective) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Analyze the final product by HPLC and/or NMR to confirm the removal of the 2H-isomer and determine the final purity.

G Start Crude Product (1H- and 2H-isomers) Dissolve 1. Dissolve in Minimal Hot Ethyl Acetate Start->Dissolve Decolorize 2. Add Activated Carbon (Optional, for colored solutions) Dissolve->Decolorize Filter_Hot 3. Hot Filtration Decolorize->Filter_Hot Cool 4. Slow Cooling & Ice Bath Filter_Hot->Cool Check_Crystals Crystals Formed? Cool->Check_Crystals Add_Antisolvent 5. Add Hexanes (Anti-Solvent) Check_Crystals->Add_Antisolvent No Isolate 6. Vacuum Filtration Check_Crystals->Isolate Yes Add_Antisolvent->Cool Wash 7. Wash with Cold Solvent Isolate->Wash Dry 8. Dry Under Vacuum Wash->Dry End Pure 1H-Tetrazole-1-ethanol Dry->End

Caption: Workflow for the purification of 1H-Tetrazole-1-ethanol by recrystallization.

References

  • Wikipedia. Tetrazole. [Link]

  • Ramezani, A., et al. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Synlett. [Link]

  • Google Patents.
  • Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Future Medicinal Chemistry. [Link]

  • Khabnadideh, S., et al. (2023). 5-Vinyl-1H-tetrazole. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Ramezani, A., et al. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances. [Link]

  • Bekkali, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

Sources

Troubleshooting

Optimization of reaction temperature for tetrazole alkylation

Topic: Thermal Control of Regioselectivity in 5-Substituted-1H-Tetrazoles Introduction: The Thermal Paradox of Tetrazoles Welcome to the technical support hub for high-nitrogen heterocycle synthesis. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control of Regioselectivity in 5-Substituted-1H-Tetrazoles

Introduction: The Thermal Paradox of Tetrazoles

Welcome to the technical support hub for high-nitrogen heterocycle synthesis. You are likely here because your alkylation of a 5-substituted tetrazole (a critical bioisostere for carboxylic acids in "sartan" drugs) is yielding an intractable mixture of N1- and N2-isomers, or you are concerned about the thermal stability of the tetrazole ring during scale-up.

This guide moves beyond basic textbook definitions. We treat temperature not just as a catalyst for rate, but as a molecular switch between kinetic and thermodynamic pathways.

Module 1: Regioselectivity & Thermodynamics

Q: Why does my N1:N2 ratio fluctuate with temperature changes?

A: The alkylation of 5-substituted tetrazoles is a classic competition between Kinetic Control (N1) and Thermodynamic Control (N2) .

  • The Mechanism: The tetrazolate anion is an ambident nucleophile. The negative charge is delocalized, but the electron density and steric environment differ at N1 and N2.

  • N1-Alkylation (Kinetic): The N1 position is often more nucleophilic in the transition state due to proximity to the 5-substituent (depending on electronic effects), but it is sterically more hindered. At lower temperatures, the reaction may favor the pathway with the lower activation energy (

    
    ), often leading to higher N1 ratios (or mixtures).
    
  • N2-Alkylation (Thermodynamic): The N2-isomer is generally the thermodynamic product (lower Gibbs free energy,

    
    ) because steric repulsion between the 5-substituent and the new alkyl group is minimized. Higher temperatures provide the energy to overcome the higher activation barrier of the N2 pathway or allow the reversible N1 product to rearrange (if conditions permit reversibility, though rare in simple alkylations) or simply drive the irreversible formation of the more stable N2 product over time.
    

Key Takeaway:

  • Low T (<0°C to 25°C): Captures the Kinetic profile. Use this if you are targeting N1 (often requires specific solvents like DCM).

  • High T (>60°C): Drives the system toward the Thermodynamic sink (N2). Use this for N2 selectivity.

Visualizing the Energy Landscape

TetrazoleEnergy Start Tetrazolate Anion (Reactant) TS_N1 TS-N1 (Lower Ea, Steric Strain) Start->TS_N1 Low Temp Path TS_N2 TS-N2 (Higher Ea, Relaxed) Start->TS_N2 High Temp Path Prod_N1 N1-Isomer (Kinetic Product) TS_N1->Prod_N1 Prod_N2 N2-Isomer (Thermodynamic Product) TS_N2->Prod_N2

Figure 1: Energy profile showing the divergence of Kinetic (N1) and Thermodynamic (N2) pathways. Note that while N1 forms easier (lower barrier), N2 is the deeper energy well.

Module 2: Troubleshooting & Optimization

Q: My reaction stalls at 60% conversion. Should I increase the temperature?

A: Proceed with caution. Increasing temperature is not always the correct fix for stalling and can introduce safety risks (see Module 3).

Diagnostic Protocol:

  • Check the Electrophile: Alkyl halides (especially iodides) can degrade or eliminate (forming alkenes) at high temperatures in basic media. If your alkylating agent is gone, heat won't help.

  • Check the Base: Tetrazoles are weak acids (

    
     ~4.5–5.0). If you are using a weak base (e.g., 
    
    
    
    ) in a dry organic solvent, the anion formation might be slow.
  • The "Thermal Ceiling": Above 100°C, many 5-substituted tetrazoles begin to decompose.

Optimization Matrix:

SymptomProbable CauseTemperature ActionSecondary Action
Low Yield, High N1 Kinetic trapIncrease T (e.g., 25°C

60°C)
Switch to polar aprotic solvent (DMF/DMSO).
Low Yield, Decomposition Thermal instabilityDecrease T (e.g., 80°C

40°C)
Check DSC data. Use more reactive alkylating agent (e.g., iodide vs bromide).
Stalled Reaction Base insolubilityMaintain T Add phase transfer catalyst (TBAB) or switch to Cs2CO3.
N2 Isomer Required Thermodynamic driveOptimize T (Reflux)Ensure solvent BP is safe. Extend reaction time.

Module 3: Safety & Thermal Hazards (Critical)

Q: Are there specific safety constraints for heating tetrazoles?

A: YES. Tetrazoles are high-nitrogen energetic materials. They are endothermic compounds (heat is absorbed during formation), meaning they release significant energy upon decomposition.[1]

Safety Rules for Temperature Optimization:

  • DSC Screening is Mandatory: Before heating any tetrazole reaction >50°C on a scale larger than 100mg, you must run a Differential Scanning Calorimetry (DSC) scan.

    • Look for: The Onset Temperature (

      
      )  of decomposition.[2]
      
    • Rule of Thumb: Never operate within 50°C of the

      
      .
      
  • The "Explosivity" of N1 vs N2: In some cases, specific isomers have different thermal stabilities. The mixture might be less stable than the pure compounds.

  • Avoid Distillation: Never distill tetrazole products unless you have confirmed their stability. Use crystallization or column chromatography.

Warning: 5-Phenyltetrazole and its derivatives can decompose explosively if subjected to thermal runaway conditions.

Part 4: Validated Experimental Protocol

Objective: Optimized synthesis of N2-alkylated 5-phenyltetrazole (Thermodynamic Mode).

Reagents:

  • 5-Phenyl-1H-tetrazole (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • 
     (1.5 equiv, anhydrous, finely ground)
    
  • Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step Workflow:

  • Pre-Activation (Self-Validating Step):

    • Combine Tetrazole and

      
       in solvent at Room Temperature (25°C) .
      
    • Stir for 30 mins.

    • Validation: The suspension should change appearance (finer dispersion) as the salt forms.

  • Controlled Addition:

    • Add Alkyl Bromide dropwise at 25°C.

    • Why? Prevents localized hot-spots and immediate side-reactions.

  • The Thermal Ramp:

    • Heat the reaction to 60°C - 80°C (depending on solvent boiling point and DSC data).

    • Do not overshoot: Use an oil bath with a feedback temperature probe, not just a hotplate dial.

  • Monitoring (The Decision Node):

    • Check HPLC/TLC at 1 hour.

    • Target: >90% Conversion, N2:N1 ratio > 80:20.

  • Workup:

    • Cool to Room Temp.[3][4] Filter off inorganic salts.

    • Concentrate filtrate (Keep bath <50°C for safety).

Process Decision Tree

OptimizationFlow Start Start Reaction (25°C) Check1 Check Conversion (1 Hour) Start->Check1 LowConv Conversion < 50% Check1->LowConv Stalled HighConv Conversion > 90% Check1->HighConv Active ActionHeat Increase Temp +10°C (Check DSC Limit) LowConv->ActionHeat Reagents Stable CheckRatio Check N2:N1 Ratio HighConv->CheckRatio ActionWait Extend Time CheckRatio->ActionWait Ratio Poor (<2:1) ActionDone Proceed to Workup CheckRatio->ActionDone Ratio Good (>4:1) ActionHeat->Check1 ActionWait->CheckRatio Allow equilibration

Figure 2: Decision logic for thermal optimization during the reaction course.

References

  • Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Context on Tetrazole formation/stability).

  • Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews, 63(10), 847. (Seminal review on regioselectivity).

  • Roh, J., et al. (2012). Regioselectivity of the Alkylation of 5-Substituted Tetrazoles. Synthesis, 44(18), 2923-2927.

  • Process Safety Assessment: Thermal Hazard and Mechanism Study of Tetrazolate Compounds. (General reference to DSC methodologies for high-nitrogen compounds).

Sources

Optimization

Section 1: The Core Directive – Understanding Your Substrate

Technical Support Center: Handling & Drying 1H-Tetrazole-1-ethanol Topic: Removing Moisture from Hygroscopic 1H-Tetrazole-1-ethanol (CAS: 15295-70-2) Audience: Medicinal Chemists, Process Engineers, and Oligonucleotide S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Drying 1H-Tetrazole-1-ethanol

Topic: Removing Moisture from Hygroscopic 1H-Tetrazole-1-ethanol (CAS: 15295-70-2) Audience: Medicinal Chemists, Process Engineers, and Oligonucleotide Synthesis Professionals.

From the Desk of the Senior Application Scientist:

Welcome. If you are reading this, you are likely staring at a flask of 1H-Tetrazole-1-ethanol that looks less like a crystalline powder and more like a sticky gum or a viscous oil. Do not panic; this is the nature of the beast.

1H-Tetrazole-1-ethanol is an amphiphilic molecule. It possesses a polar tetrazole ring (a bioisostere for carboxylic acids) and a hydrophilic hydroxyethyl tail. This combination makes it aggressively hygroscopic. It doesn't just adsorb water; it deliquesces.

The Critical Safety Constraint: Tetrazoles are nitrogen-rich energetic materials. While the ethanol side-chain adds some steric bulk and polarity that may stabilize the crystal lattice compared to the parent 1H-tetrazole, thermal instability is a constant risk.

  • Decomposition Threshold: Parent 1H-tetrazole decomposes explosively at ~155°C. Treat the ethanol derivative with similar caution.

  • Operational Limit: Never exceed 50°C during drying. Use vacuum to compensate for the lower temperature.

Section 2: Rapid Troubleshooting (The "Emergency Room")

Q1: My powder has turned into a "goo" or sticky oil. Is it ruined? A: Likely not. It has deliquesced (dissolved in absorbed atmospheric water).

  • Immediate Action: Do not try to scrape it out. You will lose yield and introduce static risk.

  • The Fix: Re-dissolve the entire gum in a minimum amount of anhydrous Acetonitrile (MeCN) or absolute Ethanol. Once in solution, you can proceed to Protocol A (Azeotropic Drying) .

Q2: Can I use a standard vacuum oven? A: Only if the material is currently a solid. If it is an oil/gum, a vacuum oven will likely cause the material to "bump" or foam, coating the inside of your oven. For oils/gums, use Protocol A (Rotary Evaporation) or Protocol B (Lyophilization) .

Q3: I see high Karl Fischer (KF) values even after drying. A: Check your KF solvent. Tetrazoles are acidic (pKa ~4.9).[1] If your KF solvent is purely methanol-based, the pH might shift, slowing the reaction and causing "drift."

  • The Fix: Use a buffered KF solvent (containing imidazole) or a solvent system designed for ketones/aldehydes (even though this isn't a ketone, these reagents are often more robust for sensitive heterocycles).

Section 3: Deep Dive Protocols

Protocol A: The "Co-Solvent Chase" (Azeotropic Distillation)

Best for: Removing bulk water from oils, gums, or large batches.

The Science: Water boils at 100°C, which is too high for tetrazoles. We use a heterogeneous azeotrope with Toluene. Although 1H-Tetrazole-1-ethanol is likely insoluble in Toluene, the Toluene will strip water from the emulsion. We use Acetonitrile (MeCN) as a "bridge solvent" to ensure the tetrazole doesn't just oil out immediately.

Step-by-Step:

  • Dissolution: Dissolve your wet sample in Anhydrous MeCN (Ratio: 5 mL MeCN per gram of substance).

  • The Carrier: Add Anhydrous Toluene (Ratio: 10 mL Toluene per gram of substance). You may see a biphasic mixture or cloudiness—this is fine.

  • Evaporation: Connect to a Rotary Evaporator.

    • Bath Temp: 40–45°C (Strict limit).

    • Vacuum: Ramp slowly to < 20 mbar.

  • The Chase: Evaporate to dryness. The Toluene/Water azeotrope (bp ~85°C at atm, much lower under vac) carries the water away.

  • Repeat: Re-suspend the residue in fresh Toluene (no MeCN this time) and evaporate again. This removes residual MeCN and trace water.

  • Final Polish: Dry the resulting residue under high vacuum (< 1 mbar) on a Schlenk line for 4–6 hours.

Protocol B: Lyophilization (Freeze-Drying)

Best for: High-purity samples, small scales, or preparing fluffy solids for easy weighing.

The Science: Sublimation avoids the liquid phase entirely, preventing "gumming" and thermal degradation.

Step-by-Step:

  • Dissolve: Dissolve sample in Water/MeCN (1:1 mixture). Keep concentration low (~20-50 mg/mL).

  • Freeze: Flash freeze in liquid nitrogen or a dry ice/acetone bath. Ensure a thin shell of ice on the flask walls (shell freezing) to maximize surface area.

  • Sublime: Connect to lyophilizer.

    • Condenser Temp: < -50°C.

    • Vacuum: < 0.1 mbar.

  • Duration: Run for 24–48 hours.

  • Result: You should obtain a white, fluffy solid (lyophilized cake) that is highly hygroscopic. Handle immediately in a glovebox or under Argon.

Section 4: Visualization & Logic

Figure 1: Drying Decision Matrix

Caption: Logical workflow for selecting the appropriate drying method based on water content and physical state.

DryingDecision Start Start: Wet 1H-Tetrazole-1-ethanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Gum Gum / Oil / Paste StateCheck->Gum WaterCheck Water Content (KF)? Solid->WaterCheck Azeotrope Protocol A: Azeotropic Distillation (Toluene/MeCN) Gum->Azeotrope Avoid Bumping Lyo Protocol B: Lyophilization Gum->Lyo If High Purity Req. HighWater > 5% Water WaterCheck->HighWater LowWater < 5% Water WaterCheck->LowWater HighWater->Azeotrope VacOven Vacuum Oven (P2O5) < 45°C LowWater->VacOven Final Final QC: KF Titration Store under Argon VacOven->Final Azeotrope->Final Lyo->Final

Figure 2: Safe Rotary Evaporation Setup for Tetrazoles

Caption: Configuration to prevent bumping and thermal decomposition during azeotropic drying.

RotovapSetup Bath Water Bath (Max 45°C) Flask Sample Flask (Tetrazole + Toluene/MeCN) Bath->Flask Heat Input Trap Bump Trap (Critical for Foaming) Flask->Trap Vapor + Foam Note SAFETY: Use Blast Shield Monitor for crystallization Flask->Note Condenser Condenser (Coolant < -10°C) Trap->Condenser Vapor Only Vac Vacuum Pump (< 20 mbar) Condenser->Vac Solvent Removal

Section 5: Data & Specifications

Table 1: Physical Properties & Handling Limits

PropertyValueImplication for Handling
CAS Number 15295-70-2Verify identity; distinct from 1H-Tetrazole (288-94-8).
Physical State Viscous Liquid / Low MP SolidProne to supercooling; difficult to crystallize.
Hygroscopicity Very High (Deliquescent)Must be weighed/dispensed in a glovebox or cone.
Thermal Limit < 50°C Explosion Hazard. Do not overheat.
pKa ~4.9 (Tetrazole ring)Acidic.[1] Can corrode metal spatulas over time.
Solubility Water, MeOH, EtOH, MeCNUse polar solvents for transfer/cleaning.
Insolubility Toluene, Hexane, EtherUse these for precipitation or azeotropic chases.

Section 6: References & Authoritative Grounding

    • Relevance: Establishes the baseline explosion/decomposition hazards for the tetrazole class.

    • Relevance: Validates the need for buffered reagents when titrating acidic heterocycles.

    • Relevance: Provides data on Toluene/Water and MeCN/Water azeotrope boiling points and compositions.

  • Sharpless, K. B., et al. "Synthesis of 5-Substituted 1H-Tetrazoles." Journal of Organic Chemistry. (Contextual reference for tetrazole handling and solubility profiles).

Disclaimer: This guide is for research purposes only. 1H-Tetrazole derivatives are energetic materials. Always consult your institution's Chemical Hygiene Officer before scaling up drying protocols.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Controlling Regioselectivity in Tetrazole Ethanol Synthesis

Welcome to the Technical Support Center for advanced tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing N-substituted tetrazole ethanols and facing the common yet critical challenge of low regioselectivity.

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, enhancing both metabolic stability and lipophilicity.[1][2] However, the alkylation of the 5-substituted-1H-tetrazole ring often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired therapeutic agent. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the synthesis of N-substituted tetrazole ethanols.

Q1: My alkylation of 5-(2-hydroxyethyl)-1H-tetrazole is giving a nearly 1:1 mixture of N1 and N2 isomers. What are the fundamental factors driving this lack of selectivity?

A1: This is a classic challenge rooted in the electronic nature of the tetrazolide anion. When you deprotonate the 5-substituted-1H-tetrazole with a base, the negative charge is delocalized across the nitrogen atoms of the ring, creating an ambident nucleophile. Both the N1 and N2 positions possess significant electron density and are sterically accessible, leading to competitive alkylation pathways.

Several factors govern the final N1:N2 ratio:

  • Steric Hindrance: The steric bulk of both the substituent at the C5 position and the incoming alkylating agent can influence the site of attack.

  • Electronic Effects: Electron-withdrawing or -donating groups on the C5 substituent can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, counter-ion, and temperature plays a pivotal role in shifting the equilibrium. These conditions can dictate whether the reaction is under kinetic or thermodynamic control.[3]

  • Nature of the Electrophile: The mechanism of alkylation (e.g., SN1 vs. SN2) can significantly alter the product ratio.[4][5]

Q2: I am using a strong base like sodium hydride (NaH) for my alkylation and getting a complex mixture with low yield. Could the ethanol hydroxyl group be interfering?

A2: Absolutely. This is a critical consideration. The hydroxyl group of your tetrazole ethanol is acidic (pKa ~16-18) and will be readily deprotonated by a strong base like NaH. This creates a competing alkoxide nucleophile and consumes your base and alkylating agent, leading to undesired O-alkylation and reduced yield of the target N-alkylated product.

Troubleshooting Action: When using strong bases or organometallic reagents, the hydroxyl group must be protected. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to basic conditions but can be easily removed later with a fluoride source (e.g., TBAF) or acid.

G cluster_0 Protecting Group Strategy Start 5-(2-hydroxyethyl)- 1H-tetrazole Protect Protect OH Group (e.g., TBDMSCl, Imidazole) Start->Protect Step 1 Alkylate N-Alkylation (e.g., NaH, Alkyl Halide) Protect->Alkylate Step 2 Deprotect Deprotect OH Group (e.g., TBAF) Alkylate->Deprotect Step 3 End Target N-Alkyl Tetrazole Ethanol Deprotect->End

Q3: I want to avoid extra protection/deprotection steps. Are there catalytic methods that favor N2-alkylation directly, even with a free hydroxyl group?

A3: Yes, this is an area of active research, and several methods show great promise for directing N2-selectivity. Lewis acid catalysis is a leading strategy. Catalysts like Aluminum Triflate (Al(OTf)₃) or Zinc Bromide (ZnBr₂) can coordinate to the nitrogen atoms of the tetrazole ring. This coordination alters the electronic landscape of the ring, often making the N2 position the more kinetically favored site for alkylation.[6]

These reactions are particularly effective with specific types of alkylating agents, such as diazo compounds, and can often be performed under milder conditions that tolerate the free hydroxyl group, thus avoiding the need for protection.[6]

G Tetrazole {5-(2-hydroxyethyl)-1H-tetrazole | Free -OH} LewisAcid Lewis Acid (e.g., Al(OTf)₃) Tetrazole->LewisAcid Coordinates N2_Product {N2-Alkylated Product | Major Isomer} LewisAcid->N2_Product Directs Alkylation N1_Product {N1-Alkylated Product | Minor Isomer} LewisAcid->N1_Product AlkylatingAgent Alkylating Agent (e.g., Diazo Compound) AlkylatingAgent->LewisAcid

Q4: How can I reliably determine the N1:N2 ratio of my product mixture?

A4: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR. There is a well-established diagnostic chemical shift for the C5 carbon of the tetrazole ring.

  • N2-Isomer: The C5 carbon signal is typically found further downfield (deshielded).

  • N1-Isomer: The C5 carbon signal appears more upfield (shielded).

The difference is often significant, typically in the range of 9-12 ppm, making the assignment unambiguous.[1] For ¹H NMR, the chemical shifts of the protons on the alkyl group attached to the nitrogen (the N-CH₂ protons) are also distinct. Usually, the N-CH₂ protons of the N2-isomer are slightly more downfield than those of the N1-isomer, though this can be substrate-dependent. Quantitative ¹H NMR (qNMR) can be used to accurately determine the molar ratio of the two isomers in the crude mixture before purification.

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes representative outcomes for the alkylation of 5-substituted tetrazoles under various conditions, illustrating the principles discussed.

5-SubstituentAlkylating AgentCatalyst/BaseSolventN1:N2 RatioReference
PhenylBenzyl BromideK₂CO₃Acetone45:55[7]
PhenylMethyl IodideK₂CO₃DMF~45:55[7]
VariousDiazo CompoundsAl(OTf)₃ DCEHighly N2-selective [3][6]
VariousAliphatic AminesOrganic NitriteEthyl AcetatePreferentially N2 [8]

Note: Data is for general 5-substituted tetrazoles. Ratios for 5-(2-hydroxyethyl)-tetrazole may vary but will follow similar trends.

Experimental Protocols

Protocol 1: Regioselective N2-Alkylation using Lewis Acid Catalysis (No Protecting Group)

This protocol is adapted for substrates where the alkylating agent is compatible and high N2-selectivity is desired without protection/deprotection steps.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 5-(2-hydroxyethyl)-1H-tetrazole (0.5 mmol, 1.0 equiv.) and aluminum triflate (Al(OTf)₃) (0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via syringe.

  • Reaction Initiation: Add the diazo compound (e.g., ethyl diazoacetate) (0.6 mmol, 1.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N2-alkylated tetrazole ethanol.[3]

Protocol 2: N-Alkylation via Hydroxyl Protection

This protocol is suitable for use with strong bases and traditional alkylating agents like alkyl halides.

Step A: Protection of the Hydroxyl Group

  • Dissolve 5-(2-hydroxyethyl)-1H-tetrazole (5 mmol, 1.0 equiv.) and imidazole (12.5 mmol, 2.5 equiv.) in anhydrous DMF (25 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (7.5 mmol, 1.5 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected tetrazole, which can be used in the next step without further purification.

Step B: N-Alkylation

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (6 mmol, 1.2 equiv.) in anhydrous THF (20 mL) at 0 °C, add a solution of the TBDMS-protected tetrazole from Step A (5 mmol, 1.0 equiv.) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Add the alkyl halide (e.g., benzyl bromide) (6 mmol, 1.2 equiv.) dropwise.

  • Stir at room temperature for 6-12 hours, monitoring by TLC.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to separate the N1 and N2 isomers.

Step C: Deprotection

  • Dissolve the purified, protected N-alkyl tetrazole (1.0 equiv.) in THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv.) and stir at room temperature for 2-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the mixture and purify by column chromatography to yield the final N-alkylated tetrazole ethanol.

References

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. [Link]

  • Zhou, S., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry, 89(11), 7859–7864. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Gyoung, Y. S., et al. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Organic Letters, 24(4), 996–1000. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • Ahmadi, S., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2018(4), M1023. [Link]

  • Butler, R. N., & Duggan, A. M. (1984). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. Journal of the Chemical Society, Perkin Transactions 1, 1984, 1723-1727. [Link]

  • Zhou, S., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. National Institutes of Health. [Link]

  • Klára, T., et al. (2011). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 35(11), 2468-2478. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Jain, A., et al. (2020). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Rasayan Journal of Chemistry, 13(2), 941-953. [Link]

Sources

Optimization

Technical Support Center: Purification of 1H-Tetrazole-1-ethanol

Welcome to the technical support center dedicated to the purification of 1H-Tetrazole-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of 1H-Tetrazole-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this oily, polar compound. Our focus is on explaining the causality behind experimental choices to empower you to refine your purification strategy effectively.

Understanding the Challenge: The Nature of 1H-Tetrazole-1-ethanol

1H-Tetrazole-1-ethanol is a unique molecule presenting specific purification hurdles. Its structure combines a highly polar, weakly acidic tetrazole ring with a hydrophilic hydroxyethyl chain. This dual nature dictates its behavior as a viscous oil, its solubility, and its interaction with various purification media.

Commonly synthesized from starting materials like 2-aminoethanol, sodium azide, and orthoformates, the crude product is often an oil contaminated with unreacted reagents, solvents (e.g., acetic acid, ethanol), and inorganic salts.[1][2] The primary challenge is to remove these impurities without causing decomposition, as tetrazole compounds can be thermally sensitive and potentially explosive under harsh conditions.[3][4][5]

General Purification & Troubleshooting Workflow

A logical approach to purification is critical. The following workflow provides a decision-making framework for selecting and optimizing your strategy.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Primary Purification Method cluster_final Final Steps Crude Crude 1H-Tetrazole-1-ethanol Oil Analysis Characterize Crude (TLC, ¹H NMR, Water Content) Crude->Analysis Decision Select Method Based on Impurities Analysis->Decision Impurity profile? Distillation Vacuum Distillation (For volatile impurities) Decision->Distillation High BP Oil & Volatile Impurities Chromatography Column Chromatography (For non-volatile/polar impurities) Decision->Chromatography Complex Mixture or Isomeric Impurities Extraction Liquid-Liquid Extraction (For salt & acid/base impurities) Decision->Extraction Significant Salt or Acid/Base Impurities SolventRemoval Solvent Removal (Rotary Evaporator + High Vacuum) Distillation->SolventRemoval Chromatography->SolventRemoval Extraction->SolventRemoval FinalAnalysis Purity Analysis (NMR, LC-MS, Karl Fischer) SolventRemoval->FinalAnalysis

Caption: Decision workflow for purifying 1H-Tetrazole-1-ethanol.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Issue 1: The product is a persistent, viscous oil that won't solidify.
  • Q: My final product is a thick oil, even after prolonged drying under high vacuum. How can I purify it or induce crystallization?

    A: This is the most common challenge with 1H-Tetrazole-1-ethanol. The oily nature can be intrinsic or caused by impurities.

    • Probable Cause 1: Residual Solvent. The hydroxyl group and tetrazole nitrogens form strong hydrogen bonds with protic solvents like water or ethanol, making them difficult to remove.

      • Solution: Co-evaporation. Dissolve the oil in a high-vapor-pressure, anhydrous solvent like acetonitrile or toluene and evaporate under reduced pressure. Repeat 2-3 times. This helps to azeotropically remove tightly bound water or ethanol. Follow with drying under high vacuum (<1 mmHg) at a slightly elevated temperature (e.g., 40-50°C), provided the compound is thermally stable.

    • Probable Cause 2: Impurities. Unreacted starting materials or byproducts can act as eutectic contaminants, depressing the melting point and preventing crystallization.

      • Solution: Chromatographic purification is the most effective method here. The high polarity of your compound requires a polar stationary phase and mobile phase. See Protocol 2 for a detailed column chromatography procedure.

    • Probable Cause 3: Supercooling. The pure compound may simply be a supercooled liquid.

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the oil's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

      • Solution 2 (Seeding): If you have a previously purified solid sample, add a single, tiny crystal to the oil.

      • Solution 3 (Solvent-Induced Crystallization): Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexane or diethyl ether) dropwise until the solution becomes faintly turbid. Allow it to stand undisturbed. The gradual decrease in solubility can promote slow crystal formation.

Issue 2: Low yield after purification.
  • Q: After performing an aqueous workup or column chromatography, my final yield is very low. Where did my product go?

    A: The high polarity and water solubility of 1H-Tetrazole-1-ethanol are the likely culprits.

    • Probable Cause 1: Loss during Aqueous Extraction. Due to its hydroxyethyl group, the compound has significant solubility in water.[6] During a workup, it can partition into the aqueous layer, especially if large volumes of water are used.

      • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine wash). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer. After the initial extraction, back-extract the aqueous layer multiple times (3-4x) with a polar organic solvent like ethyl acetate or dichloromethane to recover dissolved product.

    • Probable Cause 2: Irreversible Adsorption on Silica Gel. The acidic protons on standard silica gel can interact very strongly with the basic nitrogens of the tetrazole ring, causing the product to streak or remain on the column.

      • Solution 1 (Deactivate Silica): Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine. The triethylamine neutralizes the acidic sites on the silica, preventing strong adsorption of your product.

      • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina or C18-functionalized reverse-phase silica if standard methods fail.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues (Persistent Oil) cluster_column Chromatography Problems Problem Problem: Low Yield or Impure Oil Yield_Cause Possible Cause: Product lost in aqueous phase? Problem->Yield_Cause Purity_Cause1 Possible Cause: Residual Solvent? Problem->Purity_Cause1 Purity_Cause2 Possible Cause: Non-volatile impurities? Problem->Purity_Cause2 Yield_Solution Solution: 1. Use brine for washes. 2. Back-extract aqueous layer. Yield_Cause->Yield_Solution Purity_Solution1 Solution: Co-evaporate with toluene/ acetonitrile. Dry under high vacuum. Purity_Cause1->Purity_Solution1 Purity_Solution2 Solution: Purify via column chromatography (See Protocol 2). Purity_Cause2->Purity_Solution2 Column_Cause Possible Cause: Product streaking/stuck on column? Purity_Solution2->Column_Cause If issues arise Column_Solution Solution: 1. Add 1% Et3N to eluent. 2. Use neutral alumina. Column_Cause->Column_Solution

Caption: Troubleshooting common issues in 1H-Tetrazole-1-ethanol purification.

Frequently Asked Questions (FAQs)

  • Q1: Is vacuum distillation a suitable purification method for 1H-Tetrazole-1-ethanol?

    • A: It can be, but with extreme caution. Tetrazoles can decompose explosively at elevated temperatures.[3][4] Before attempting distillation, it is imperative to determine the decomposition temperature of your crude product using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). If the compound is stable well above its boiling point under vacuum, then fractional vacuum distillation can be an excellent method for removing lower-boiling impurities. Always use a blast shield and conduct the distillation on a small scale first.

  • Q2: What is the expected ¹H NMR spectrum for pure 1H-Tetrazole-1-ethanol?

    • A: You should expect to see a singlet for the tetrazole C-H proton (typically downfield, >8.5 ppm), two triplets corresponding to the two CH₂ groups of the ethanol chain (a classic A₂B₂ system), and a broad singlet for the hydroxyl (-OH) proton, which can exchange with water and may vary in chemical shift. The integration should be in a 1:2:2:1 ratio. The absence of signals from starting materials or solvents like acetic acid is a key indicator of purity.

  • Q3: How should I store the purified product?

    • A: Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to protect it from moisture. Given the thermal sensitivity of the tetrazole ring, it is best stored in a cool, dark place. Refrigeration is recommended.

Detailed Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle sodium azide and hydrazoic acid derivatives with extreme caution due to their high toxicity and explosive potential. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is ideal as an initial cleanup step to remove inorganic salts and acidic/basic impurities.

  • Dissolution: Dissolve the crude oil (1 part) in ethyl acetate (10-15 parts).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous hydrochloric acid solution to remove any basic impurities.

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove acidic impurities like acetic acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to initiate drying and minimize product loss to the aqueous phase.

  • Drying & Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified oil.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most robust method for removing closely related organic impurities.

  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your initial eluent (e.g., 9:1 Ethyl Acetate/Hexane). To prevent streaking, add triethylamine to the slurry to a final concentration of 1% (v/v). Pour the slurry into a column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. A typical gradient might be:

    • Ethyl Acetate/Hexane (9:1) to remove non-polar impurities.

    • Pure Ethyl Acetate.

    • Methanol/Ethyl Acetate (e.g., 1% to 5% MeOH) to elute your highly polar product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation for 1H-Tetrazole-1-ethanol Rationale
Stationary Phase Silica Gel (deactivated with 1% Et₃N)The compound is highly polar; deactivation prevents irreversible binding to acidic silica sites.
Mobile Phase (Eluent) Gradient: Hexane/EtOAc → EtOAc → EtOAc/MeOHStarts non-polar to remove fast-running impurities, then increases polarity to elute the target compound.
Visualization (TLC) UV light (254 nm) and/or Potassium Permanganate stainThe tetrazole ring is often UV-active. The alcohol group will react with KMnO₄ stain.

References

  • PubChem. (n.d.). 1H-Tetrazole. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Takeda Chemical Industries, Ltd. (1973). Process for preparing 1h-tetrazole compounds (U.S. Patent No. 3,767,667). U.S.
  • PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. Retrieved February 10, 2026, from [Link]

  • Scent.vn. (n.d.). 1H-Tetrazole (CAS 288-94-8): Odor profile, Properties, & IFRA compliance. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved February 10, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Guide: Purity Analysis of 1H-Tetrazole-1-ethanol

Executive Summary 1H-Tetrazole-1-ethanol (1-HE-Tet) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fifth-generation cephalosporins and high-energy materials. Its analysis presents a disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Tetrazole-1-ethanol (1-HE-Tet) is a critical heterocyclic intermediate, primarily utilized in the synthesis of fifth-generation cephalosporins and high-energy materials. Its analysis presents a distinct "Polarity Trap": the molecule is too polar for standard C18 retention yet lacks the strong chromophores required for easy UV detection.

This guide objectively compares two dominant chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous-Compatible Reversed Phase (Aq-RP) .

The Verdict:

  • For R&D and Mass Spectrometry: HILIC is the superior choice. It offers maximum retention (

    
    ) and complete separation of the critical N1/N2 regioisomers.
    
  • For Routine QC (UV Detection): Aq-RP (Polar-Embedded C18) is recommended. It provides sufficient retention without the long equilibration times and baseline noise associated with HILIC at low UV wavelengths (210 nm).

The Analytical Challenge

The structural integrity of 1-HE-Tet relies on the position of the hydroxyethyl substituent. The alkylation of tetrazole often yields a mixture of 1H- (N1-substituted) and 2H- (N2-substituted) isomers.

  • Target: 1-(2-Hydroxyethyl)-1H-tetrazole (Polar, Desired).

  • Impurity A: 2-(2-Hydroxyethyl)-2H-tetrazole (Less Polar, Impurity).

  • Impurity B: 1H-Tetrazole (Unreacted starting material).[1]

Mechanistic Difficulty

Standard C18 columns suffer from "phase collapse" (dewetting) when exposed to the 100% aqueous mobile phases required to retain these molecules. Furthermore, the tetrazole ring absorbance is limited to the end-absorption region (<220 nm), making the assay susceptible to mobile phase background noise.

Comparative Methodology

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The High-Resolution Approach[2]

HILIC utilizes a polar stationary phase (Amide or Silica) with a high-organic mobile phase. Water acts as the strong solvent.[2][3][4] This creates a water-enriched layer on the silica surface, allowing the polar tetrazole to partition effectively.

Protocol A: HILIC Conditions
  • Column: Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 5.8) [90 : 10 v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 210 nm (or MS ESI+).

Method B: Aqueous-Compatible Reversed Phase (Aq-RP)

The QC Workhorse

This method uses specialized "polar-embedded" or "polar-endcapped" C18 phases designed to remain wetted even in 100% aqueous conditions.

Protocol B: Aq-RP Conditions
  • Column: Polar-Embedded C18 (e.g., Zorbax SB-Aq, Atlantis T3), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid (aq) : Methanol [98 : 2 Isocratic].

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

Performance Comparison Data

The following data represents typical validation metrics observed during method development for polar tetrazoles.

MetricMethod A: HILIC (Amide)Method B: Aq-RP (Polar C18)Standard C18 (Control)
Retention Time (1-HE-Tet) 8.5 min5.2 min1.8 min (Void)
Retention Factor (

)
4.6 (Excellent)2.4 (Acceptable)0.2 (Fail)
N1 / N2 Isomer Resolution > 3.51.8Co-elution
Tailing Factor (

)
1.11.05N/A
UV Baseline Noise (210 nm) High (due to ACN cut-off)Low (Phosphate buffer is transparent)N/A
Equilibration Time Slow (20-30 column volumes)Fast (5-10 column volumes)N/A
Interpretation
  • Method A (HILIC) provides the best separation of the N1/N2 isomers, which is critical if the synthesis route is non-reginoselective.

  • Method B (Aq-RP) is superior for routine purity checks where high throughput and baseline stability are prioritized over isomeric resolution.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific experimental workflow for the recommended Aq-RP method.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 1-HE-Tet Analysis IsomerCheck Is N1/N2 Isomer Separation Critical? Start->IsomerCheck MS_Compat Is MS Detection Required? IsomerCheck->MS_Compat No HILIC SELECT METHOD A: HILIC (Amide Column) IsomerCheck->HILIC Yes (High Res) MS_Compat->HILIC Yes (Volatile Buffer) AqRP SELECT METHOD B: Aq-Compatible C18 MS_Compat->AqRP No (UV QC) StdC18 Standard C18 AqRP->StdC18 Avoid

Caption: Decision matrix for selecting between HILIC and Aq-RP based on isomeric selectivity and detection needs.

Diagram 2: Aq-RP Experimental Workflow

Workflow Sample Sample Prep 1 mg/mL in Water Column Column Polar-Embedded C18 (250 x 4.6mm) Sample->Column Inject 10 µL MobilePhase Mobile Phase 0.1% H3PO4 / MeOH (98:2) MobilePhase->Column Flow 1.0 mL/min Detect Detection UV @ 210 nm Column->Detect Result Data Analysis Check k' > 2.0 Check Tailing < 1.5 Detect->Result

Caption: Step-by-step workflow for the routine QC analysis of 1-HE-Tet using Aqueous-Compatible RP-HPLC.

Detailed Experimental Protocol (Method B: Aq-RP)

This protocol is designed for the routine purity analysis of 1H-Tetrazole-1-ethanol. It prioritizes robustness and ease of transfer.

Reagents & Equipment
  • Reference Standard: 1-(2-Hydroxyethyl)-1H-tetrazole (>99.0%).

  • Solvents: HPLC Grade Methanol, Milli-Q Water (18.2 MΩ).

  • Buffer Additive: Orthophosphoric Acid (85%, HPLC Grade). Note: Phosphoric acid is preferred over acetate for UV transparency at 210 nm.

Mobile Phase Preparation
  • Solvent A (Aqueous): Add 1.0 mL of Orthophosphoric acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon membrane.

  • Solvent B (Organic): 100% Methanol (degassed).

  • Blending: Premix A:B in a ratio of 98:2. Do not use online mixing for such low organic percentages if high precision is required; premixing reduces baseline noise.

System Suitability Criteria

Before running samples, inject the Reference Standard (5 replicates) and verify:

  • RSD of Area: ≤ 2.0%

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: > 5000

  • Retention Time: ~5.0 - 6.0 minutes (Adjust % MeOH slightly to achieve this window).

Troubleshooting
  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than mobile phase.

    • Fix: Dissolve the sample in the mobile phase (98% Water) rather than pure Methanol.

  • Problem: Drifting Baseline.

    • Cause: Temperature fluctuation or column contamination.

    • Fix: Use a column oven at 25°C. Wash column with 50:50 ACN:Water after the run (do not store in 100% aqueous acid).

References

  • Vertex AI Search. (2025). Retaining and Separating Polar Molecules – HILIC Versus Reversed-Phase LC. Retrieved from

  • National Institutes of Health (NIH). (2024). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles and Tetrazoles. Retrieved from

  • Thermo Fisher Scientific. (2025). HILIC Overview and Separation of Polar Hydrophilic Compounds. Retrieved from

  • PubChem. (2025).[5] 1H-Tetrazole and Derivatives: Chemical and Physical Properties. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

Sources

Comparative

Technical Guide: Distinguishing 1- and 2-Substituted Tetrazole Ethanols by NMR

This guide provides a definitive technical workflow for distinguishing 1-(2-hydroxyethyl)tetrazole (often referred to as 1H-tetrazole-1-ethanol) from its regioisomer 2-(2-hydroxyethyl)tetrazole (2H-tetrazole-2-ethanol) u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical workflow for distinguishing 1-(2-hydroxyethyl)tetrazole (often referred to as 1H-tetrazole-1-ethanol) from its regioisomer 2-(2-hydroxyethyl)tetrazole (2H-tetrazole-2-ethanol) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary & Core Distinction

The alkylation of tetrazoles with agents like 2-chloroethanol or ethylene carbonate typically yields a mixture of N1-substituted and N2-substituted isomers. Distinguishing these isomers is critical because they exhibit vastly different pharmacological profiles and metabolic stabilities.

The Definitive Discriminator: The most reliable "smoking gun" is the


C NMR chemical shift of the tetrazole ring carbon (C5) .
  • 1-Isomer (N1-substituted): The C5 carbon resonates upfield, typically between 142 – 146 ppm .

  • 2-Isomer (N2-substituted): The C5 carbon resonates significantly downfield, typically between 161 – 165 ppm .

This ~20 ppm difference is robust across most solvents (DMSO-d₆, CDCl₃) and is far more reliable than proton chemical shifts alone.

Structural Logic & Mechanistic Causality

To understand the NMR data, one must understand the electronic environment of the isomers.

  • 1-Substituted Isomer: The alkyl group at N1 disrupts the symmetry of the electron density more significantly, leading to a shielded C5 nucleus. The proton attached to C5 (H5) is typically more acidic and deshielded.

  • 2-Substituted Isomer: The alkyl group at N2 allows for a more continuous delocalization of

    
    -electrons (often described as more "aromatic" in character), resulting in a strong deshielding effect on the C5 carbon but a shielding effect on the C5 proton relative to the 1-isomer.
    
Visualization: Structural Connectivity & HMBC Correlations

The following diagram illustrates the connectivity and the key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to confirm the structure.

Tetrazole_Isomers cluster_1 1-Substituted Isomer (1H-Tetrazole-1-ethanol) cluster_2 2-Substituted Isomer (2H-Tetrazole-2-ethanol) C5_1 C5 Carbon (~144 ppm) N1_1 N1 C5_1->N1_1 N2_1 N2 N1_1->N2_1 CH2_1 N-CH2 Protons (~4.6 ppm) N1_1->CH2_1 N3_1 N3 N2_1->N3_1 N4_1 N4 N3_1->N4_1 N4_1->C5_1 CH2_1->C5_1 Strong 3J HMBC C5_2 C5 Carbon (~163 ppm) N1_2 N1 C5_2->N1_2 N2_2 N2 N1_2->N2_2 N3_2 N3 N2_2->N3_2 CH2_2 N-CH2 Protons (~4.9 ppm) N2_2->CH2_2 N4_2 N4 N3_2->N4_2 N4_2->C5_2 CH2_2->C5_2 Weak/Long 4J HMBC (Often Absent)

Figure 1: Structural connectivity of tetrazole isomers. The red dashed arrows indicate potential HMBC correlations. Note that in the 1-isomer, the N-CH2 protons are 3 bonds away from C5, often yielding a stronger correlation than in the 2-isomer where they are 4 bonds away (via N2-N1-C5 or N2-N3-C4).

Comparative NMR Data Analysis

The following table summarizes the diagnostic chemical shifts. All values are approximate for DMSO-d₆, the standard solvent for polar tetrazoles.

Feature1-Isomer (1-Alkyl)2-Isomer (2-Alkyl)Diagnostic Value

C NMR: Ring C5
142 – 146 ppm 161 – 165 ppm High (Primary Indicator)

H NMR: Ring C5-H
9.2 – 9.6 ppm 8.8 – 9.0 ppm Moderate (Solvent Dependent)

H NMR: N-CH₂
4.5 – 4.7 ppm4.8 – 5.1 ppmModerate (2-isomer is downfield)

C NMR: N-CH₂
48 – 52 ppm53 – 57 ppmModerate
HMBC (¹H-¹⁵N) Correlation to N1 (~ -180 ppm)Correlation to N2 (~ -100 ppm)High (Requires ¹⁵N probe)
Key Observations:
  • Carbon C5 Split: The ~20 ppm difference in the C5 carbon shift is the most robust metric. If you see a signal >160 ppm, it is almost certainly the 2-isomer.

  • Proton Crossover: While the 2-isomer's carbon is downfield, its C5-proton is often upfield (shielded) relative to the 1-isomer.

  • Methylene Shift: The methylene protons (

    
    ) of the 2-isomer typically appear downfield (higher ppm) compared to the 1-isomer.
    

Experimental Protocol: Step-by-Step Characterization

This protocol is designed to be self-validating. If the


C data contradicts the 

H data, prioritize the

C C5 shift.
Phase 1: Sample Preparation
  • Solvent: Use DMSO-d₆ (0.6 mL). CDCl₃ may be used, but tetrazole ethanols are often sparingly soluble or aggregate in non-polar solvents, leading to broad peaks.

  • Concentration: Prepare a concentration of at least 10-15 mg for clear

    
    C acquisition.
    
  • Reference: Ensure the solvent peak is calibrated correctly (DMSO-d₆ central pentet at 39.52 ppm for

    
    C, 2.50 ppm for 
    
    
    
    H).
Phase 2: Acquisition Sequence
  • Run ¹H NMR (16 scans):

    • Locate the singlet for the tetrazole C5-H (8.8 – 9.6 ppm).

    • Locate the triplet for the

      
       (4.5 – 5.1 ppm).
      
    • Decision Gate: If C5-H is >9.2 ppm, suspect 1-isomer. If <9.0 ppm, suspect 2-isomer.

  • Run ¹³C{¹H} NMR (512-1024 scans):

    • Look for the quaternary carbon signal in the downfield region.

    • Decision Gate:145 ppm = 1-isomer ; 163 ppm = 2-isomer .

  • Run gHMBC (Gradient Heteronuclear Multiple Bond Coherence):

    • Optimize for long-range coupling (

      
      ).
      
    • Check for correlation between the

      
       protons and the C5 carbon.
      
    • Note: In the 1-isomer, the

      
       is 3 bonds from C5 (
      
      
      
      ). In the 2-isomer, it is 4 bonds away (
      
      
      ). Consequently, the 1-isomer often shows a stronger HMBC cross-peak to C5 than the 2-isomer.
Phase 3: Data Interpretation[2][3]
  • Scenario A (Mixture): You observe two signals in the aromatic carbon region (e.g., 144.5 ppm and 163.2 ppm).

    • Action: Integrate the corresponding

      
       proton signals to determine the regioisomeric ratio (rr).
      
  • Scenario B (Single Isomer): You observe one signal at 163 ppm.

References

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
  • Claramunt, R. M., et al. (1984). Carbon-13 NMR of azoles with different annular tautomerism. Magnetic Resonance in Chemistry.

  • Koreneva, A. P., et al. (2018). Differentiation of 1,5- and 2,5-disubstituted tetrazoles by NMR spectroscopy. Mendeleev Communications.
  • BenchChem Technical Support . Regioselectivity of Tetrazole Alkylation. (General guidance on synthetic outcomes).

Validation

A Comparative Guide to Validated LC-MS Methods for the Analysis of Genotoxic Azido Impurities in Tetrazole-Containing Pharmaceuticals

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the determination of critical genotoxic impurities in tetrazole-containing active pharmaceutical ingredients (APIs). While the initial query focused on "tetrazole ethanol," the available scientific literature extensively covers a more pressing and regulatory-significant issue: the presence of mutagenic azido impurities, such as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT), in the sartan class of antihypertensive drugs.[1][2][3][4] This guide will, therefore, focus on these well-documented and critically important impurities, providing a robust framework for researchers and quality control professionals.

The presence of genotoxic impurities (GTIs) in pharmaceutical products is a significant safety concern due to their potential to cause DNA damage, leading to mutagenic and carcinogenic effects even at trace levels.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control of these impurities.[1] This necessitates the development and validation of highly sensitive and specific analytical methods for their detection and quantification. LC-MS has emerged as the technique of choice for this purpose due to its high selectivity, sensitivity, and applicability to a wide range of compounds, including those lacking a chromophore.[5]

This guide will compare and contrast two prominent validated LC-MS/MS methods for the analysis of AZBT and related azido impurities in sartan drug substances, providing detailed experimental protocols and performance data.

The Challenge: Azido Impurities in Tetrazole-Containing APIs

The synthesis of tetrazole-containing APIs, such as the sartan family of angiotensin II receptor blockers (e.g., valsartan, losartan, irbesartan), often involves the use of azide-containing reagents.[4][6] This can lead to the formation of potentially genotoxic organic azido impurities, such as AZBT.[4][6] The mutagenic potential of AZBT has been confirmed, necessitating its control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day for long-term medications.[2]

Comparative Analysis of Validated LC-MS/MS Methods

Two representative LC-MS/MS methods are presented here for the determination of AZBT in sartan APIs. Both methods have been validated according to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][6]

Method 1: High-Sensitivity UPLC-MS/MS for Sub-ppm Level Quantification

This method is designed for the ultra-trace level quantification of AZBT and a related impurity, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC), in various sartan APIs.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sartan API into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).

  • For spiked samples, add a known amount of the impurity standard solution before dilution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at low flow rates.

  • Column: A reversed-phase column suitable for the separation of polar and non-polar compounds, such as a C18 or Phenyl-Hexyl column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the impurities from the API and other matrix components.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte to ensure selectivity and sensitivity. For AZBT, a common transition is m/z 278 -> 235.[4]

This method demonstrates excellent sensitivity, with Limits of Quantification (LOQs) well below the levels required to meet the TTC. Linearity is typically observed over a wide concentration range with correlation coefficients (r²) greater than 0.999.[1] Accuracy, determined by spike recovery studies, is generally within the acceptable range of 80-120%.

Method 2: Rapid and Robust LC-MS/MS for Routine Quality Control

This method is optimized for higher throughput and robustness, making it suitable for routine quality control environments.

Sample Preparation:

  • Prepare a stock solution of the sartan API at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 water/methanol).[2]

  • Prepare calibration standards by diluting a stock solution of the impurity standard in the same diluent.[2]

  • Filter all solutions through a 0.22 µm filter prior to analysis.

LC-MS/MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A robust and efficient reversed-phase column, such as a C18 column (e.g., Zorbax SB C18, 3.5 µm, 150 x 4.6 mm).[7]

  • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient Elution: A rapid gradient to ensure a short run time while maintaining adequate separation.

  • Flow Rate: 0.5-1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific transitions for the target impurities are monitored.

While potentially slightly less sensitive than Method 1, this method still achieves LOQs that are sufficient for monitoring impurities at the required levels. It offers the advantage of a shorter run time, typically under 10 minutes, allowing for higher sample throughput.[2] The method is validated for specificity, linearity, accuracy, and precision, ensuring reliable results for quality control purposes.[7]

Data Comparison

ParameterMethod 1: High-Sensitivity UPLC-MS/MSMethod 2: Rapid and Robust LC-MS/MS
Primary Application Trace-level quantification, research, and developmentRoutine quality control, high-throughput screening
Typical LOQ Sub-ppm levels (e.g., <0.5 ng/mL)[2]Low ppm levels (sufficient for TTC)
Run Time 10-20 minutes< 10 minutes[2]
Column Chemistry Phenyl-Hexyl or high-resolution C18Standard C18
Key Advantage Exceptional sensitivitySpeed and robustness

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of genotoxic impurities by LC-MS and the logical relationship between the key validation parameters as per ICH Q2(R1).

LC-MS Workflow for Genotoxic Impurity Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh API dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for the analysis of genotoxic impurities using LC-MS/MS.

ICH Q2(R1) Validation Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision (Repeatability, Intermediate) Method Validation->Precision Linearity Linearity Method Validation->Linearity Specificity Specificity Method Validation->Specificity Robustness Robustness Method Validation->Robustness Range Range Linearity->Range LOQ Quantitation Limit Linearity->LOQ LOD Detection Limit Linearity->LOD

Caption: Interrelationship of key validation parameters according to ICH Q2(R1).

Conclusion

The control of genotoxic impurities is a critical aspect of pharmaceutical development and manufacturing. Validated LC-MS/MS methods provide the necessary sensitivity, specificity, and reliability to ensure that these impurities are controlled at levels that are safe for patients. The choice between a high-sensitivity method and a rapid, robust method will depend on the specific application, with the former being more suited for development and investigational work, and the latter for routine quality control. Both approaches, when properly validated, are essential tools in the pharmaceutical industry's commitment to drug safety.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed. [Link]

  • Method of Test for Azido Compounds in Sartan Drug Substances - Test of AZBT. Food and Drug Administration, Taiwan. [Link]

  • 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) quantification in a sartan drug substance and drug product. SCIEX. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]

  • Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. [Link]

  • SHIMADZU - Separation and Quantification of an Azidomethyl-biphenyl-tetrazole (AZBT) Impurity in five Sartan Drug Substances using LCMS-8045. Shimadzu. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. ResearchGate. [Link]

  • LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Shimadzu. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. [Link]

  • 2-(1H-tetraazol-5-yl)ethanol. ChemSynthesis. [Link]

Sources

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